Product packaging for Cobalt dioctanoate(Cat. No.:CAS No. 1588-79-0)

Cobalt dioctanoate

Cat. No.: B073235
CAS No.: 1588-79-0
M. Wt: 345.34 g/mol
InChI Key: HWVKIRQMNIWOLT-UHFFFAOYSA-L
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Description

Cobalt dioctanoate is a versatile carboxylate salt widely utilized as a highly efficient catalyst and precursor in scientific research. Its primary research value lies in its role as a catalyst in oxidation reactions, where it facilitates the decomposition of peroxides, making it indispensable in studies of polymer chemistry, particularly for the curing of unsaturated polyester resins. Furthermore, it serves as a critical precursor for the synthesis of cobalt-based nanomaterials and thin films via sol-gel and other solution-based deposition routes. In materials science, it is investigated as a key component in the formulation of drying agents (siccatives) for paints and inks, where its mechanism involves accelerating the autoxidation and polymerization of unsaturated bonds in alkyd resins. Researchers also explore its application in organic synthesis and as a stabilizing agent or modifier in various composite materials. This product is provided with a high degree of purity to ensure consistency and reproducibility in experimental outcomes, supporting advanced investigations across catalytic and materials development fields.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H30CoO4 B073235 Cobalt dioctanoate CAS No. 1588-79-0

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

1588-79-0

Molecular Formula

C16H30CoO4

Molecular Weight

345.34 g/mol

IUPAC Name

cobalt(2+);octanoate

InChI

InChI=1S/2C8H16O2.Co/c2*1-2-3-4-5-6-7-8(9)10;/h2*2-7H2,1H3,(H,9,10);/q;;+2/p-2

InChI Key

HWVKIRQMNIWOLT-UHFFFAOYSA-L

SMILES

CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].[Co+2]

Canonical SMILES

CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].[Co+2]

Other CAS No.

6700-85-2
1588-79-0

Pictograms

Irritant; Environmental Hazard

Origin of Product

United States

Fundamental Research Perspectives on Cobalt Dioctanoate

Coordination Chemistry of Cobalt Carboxylates with Octanoate (B1194180) Ligands

The coordination chemistry of cobalt(II) with carboxylate ligands, such as octanoate, is rich and complex. Carboxylate anions are versatile ligands capable of adopting various coordination modes, which leads to a remarkable diversity of molecular architectures. wikipedia.orgsigmaaldrich.com These compounds are not only of academic interest but also have practical applications, serving as catalysts in industrial processes like the oxidation of hydrocarbons and the synthesis of polyesters. sigmaaldrich.comthegoodscentscompany.com

Structural Motifs and Higher Nuclearity Complexes of Cobalt(II) Carboxylates

The interaction between cobalt(II) ions and carboxylate ligands gives rise to a wide array of structural motifs, ranging from simple mononuclear complexes to intricate higher nuclearity structures. wikipedia.org Carboxylate ligands can bind to metal centers in several ways, including monodentate, bidentate chelating, and bridging fashions. fishersci.ca This versatility is a key factor in the formation of diverse oligo- and polynuclear structures. wikipedia.org

Common structural motifs observed in cobalt(II) carboxylate chemistry include:

Mononuclear Complexes: In these structures, a central cobalt(II) ion is coordinated by carboxylate ligands and often co-ligands, such as water or N-donors like pyridine (B92270). fishersci.ca For instance, some monomeric cobalt(II) arylcarboxylate complexes feature an octahedral coordination environment around the cobalt atom, completed by two carboxylate anions, two water molecules, and two N-donor ligands. fishersci.ca

Dinuclear Complexes: "Paddlewheel" type dimers are a classic example, where two cobalt ions are bridged by four carboxylate anions. fishersci.ca Other dinuclear structures can be formed with different bridging arrangements, sometimes involving co-ligands. wikipedia.org

Trinuclear Complexes: Linear trinuclear molecules have been observed where cobalt atoms are linked by multiple carboxylate groups in various binding modes. wikipedia.org

Higher Nuclearity Complexes: Research has revealed the existence of much larger structures, including octanuclear mixed-valence cobalt complexes and decanuclear cobalt(II) cages. wikipedia.orgfishersci.se These complex clusters, sometimes referred to as single-molecule magnets, are of great interest for their potential applications in magnetic materials and information storage. fishersci.se For example, a decanuclear cobalt cage has been synthesized using a blend of cobalt salts, pyridonate, and benzoate-based carboxylates. fishersci.se The formation of these high-nuclearity clusters often involves a self-assembly process guided by the specific ligands present. sigmaaldrich.com

The table below summarizes some of the structural motifs found in cobalt(II) carboxylate complexes.

Structural MotifNuclearityDescriptionExample Ligands
Mononuclear1A single Co(II) ion coordinated by ligands. fishersci.caArylcarboxylates, Nicotinamide (B372718), Water fishersci.ca
Dinuclear (Paddlewheel)2Two Co(II) ions bridged by four carboxylate ligands. fishersci.caesp dicarboxylate fishersci.ca
Linear Trinuclear3Three Co(II) ions arranged in a line, bridged by carboxylates. wikipedia.orgAcetate (B1210297), 2,2'-bipyridine (B1663995) wikipedia.org
Heptanuclear Cluster7A bowl-shaped cluster of seven Co(II) ions. fishersci.caesp dicarboxylate fishersci.ca
Octanuclear Cluster8A mixed-valence Co(II)4Co(III)4 cluster. wikipedia.orgBenzoate wikipedia.org
Decanuclear Cage10Ten Co(II) atoms forming a cage-like structure. fishersci.sePyridonates, Benzoates fishersci.se

Ligand Architecture Influence on Cobalt Coordination Environment and Reactivity

The specific architecture of the ligands coordinated to the cobalt center has a profound influence on the resulting complex's geometry, properties, and reactivity. sigmaaldrich.comfishersci.be The coordination number and geometry around the cobalt(II) ion, which is often high-spin, can vary significantly, leading to tetrahedral or octahedral environments. mpg.de This, in turn, affects the magnetic properties and catalytic activity of the complex. fishersci.beepa.gov

The octanoate ligand in cobalt dioctanoate, being a long-chain carboxylate, influences the complex's properties through both its coordinating carboxyl group and its bulky, non-polar alkyl chain. The carboxylate group's ability to bridge metal ions is fundamental to forming polynuclear structures. wikipedia.org The length and branching of the carbon chain affect physical properties and can influence the steric environment around the metal center. sigmaaldrich.com

The presence of ancillary or co-ligands is crucial in directing the assembly of specific structures. sigmaaldrich.com For example:

N-donor Ligands: Molecules like pyridine, 2,2'-bipyridine, or nicotinamide derivatives are frequently used with cobalt carboxylates. fishersci.caalfa-chemistry.com The size, shape, and flexibility of these N-donor ligands can tune the final architecture, leading to the formation of everything from simple monomers to complex 3D coordination polymers. fishersci.caalfa-chemistry.comamericanelements.com The introduction of N,N'-diethylnicotinamide in cobalt arylcarboxylate systems can result in dimeric structures where carboxylate anions bridge two cobalt atoms. fishersci.ca

Outer-Sphere Interactions: Even molecules and counterions not directly bonded to the metal (in the secondary coordination sphere) can affect the metal complex's structure through forces like hydrogen bonding. fishersci.be This can cause structural distortions that impact the complex's magnetic properties and reactivity. fishersci.be

The reactivity of the cobalt center is directly linked to this coordination environment. For catalysis, the accessibility of the cobalt ion to substrates is key. The ligand framework can create specific pockets or channels that facilitate catalytic reactions, such as the oxidation of organic molecules. sigmaaldrich.comepa.gov

Theoretical and Computational Approaches to this compound Systems

To gain deeper insight into the behavior of cobalt carboxylate systems, researchers employ theoretical and computational methods. These tools allow for the investigation of reaction mechanisms and catalytic cycles at a molecular level, providing details that are often inaccessible through experimental means alone. americanelements.com

Density Functional Theory (DFT) Investigations of Reaction Pathways

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and energetics of molecules, making it ideal for studying reaction pathways in transition metal catalysis. americanelements.comvulcanchem.com For cobalt-catalyzed reactions, DFT studies have been instrumental in elucidating complex mechanisms. nih.gov

A significant area of study is carboxylate-assisted C-H bond activation, a key step in many functionalization reactions. americanelements.comfishersci.com DFT calculations help to distinguish between different possible mechanisms. For instance, in some electrochemical cobalt-catalyzed C-H oxygenations, a concerted metalation-deprotonation (CMD) mechanism was ruled out in favor of a hydrogen-atom-transfer (HAT) process. fishersci.comfishersci.ca In this HAT mechanism, the carboxylate ligand is not just a spectator but actively participates by abstracting a hydrogen atom from the substrate, facilitated by the cobalt center. fishersci.comfishersci.ca

DFT investigations can map out the entire catalytic cycle, identifying key intermediates and transition states. fishersci.ca For example, in a cobalt-hydride-catalyzed reaction of allyl carboxylates, computational studies proposed a radical mechanism involving a metal-hydride hydrogen atom transfer (MHAT) and a 1,2-radical migration process. fishersci.ca By calculating the energy barriers for each step, researchers can determine the rate-limiting step of a reaction and understand how substituents on the ligands or substrates affect the reaction rate. nih.govsigmaaldrich.com These computational insights are crucial for designing more efficient and selective catalysts. flybase.org

Kinetic Modeling and Simulation of Catalytic Processes

Kinetic modeling is a mathematical approach used to simulate the rates of chemical reactions and understand the behavior of a catalytic system as a whole. nih.gov It complements experimental kinetic studies by allowing researchers to test mechanistic hypotheses and predict how the reaction will behave under different conditions. nih.govmetabolomicsworkbench.org

For cobalt-catalyzed processes, such as Fischer-Tropsch synthesis or aromatization, kinetic models are developed to describe the consumption of reactants and the distribution of products. nih.govnih.gov These models consist of a series of reaction steps, each with an associated rate constant. nih.gov

Key applications of kinetic modeling in the context of cobalt catalysis include:

Mechanism Validation: By fitting the model's predictions to experimental data, researchers can validate a proposed reaction mechanism. metabolomicsworkbench.org For instance, a kinetic model for CO2-based Fischer-Tropsch synthesis on an iron catalyst was based on a direct CO2 dissociation mechanism for the reverse water-gas shift reaction and an alkyl mechanism for the synthesis itself. metabolomicsworkbench.org

Parameter Estimation: The modeling process helps to determine the rate constants for the elementary steps in the catalytic cycle. nih.gov This can reveal which steps are fast and which are slow, identifying bottlenecks in the process.

Catalyst Deactivation Studies: Catalyst deactivation is a critical issue in industrial applications. Kinetic models, such as those based on the Weibull distribution, have been developed to describe the deactivation trends of cobalt-based catalysts over time. nih.govuni.lu These models provide valuable information about the catalyst's lifetime and can be used as a predictive tool for industrial process control. uni.lu

Process Optimization: Once a reliable kinetic model is established, it can be used to simulate the reaction under a wide range of conditions (e.g., temperature, pressure, reactant concentrations) to find the optimal settings for maximizing yield and selectivity. nih.gov In a study of a dual cobalt/photoredox-catalyzed allylation, kinetic modeling helped to understand the complex interactions between the different catalytic cycles occurring simultaneously. americanelements.com

Synthetic Methodologies and Precursor Chemistry of Cobalt Dioctanoate

Classical and Advanced Synthetic Routes for Cobalt Dioctanoate

The synthesis of this compound is primarily achieved through solution-based chemical reactions, where careful control of parameters like temperature and precursor choice is essential for obtaining the desired product with high purity and yield.

The most common classical method for producing this compound is through a solution-phase metathesis or double displacement reaction. google.com This process typically involves two main stages. First, a sodium salt of the carboxylate is prepared through the saponification of an organic acid, such as isooctylic acid, with a strong base like sodium hydroxide (B78521) (NaOH). google.com In the second stage, this sodium carboxylate solution is reacted with an aqueous solution of a cobalt salt, commonly cobalt(II) sulfate (B86663) (CoSO₄). google.com This reaction results in the precipitation of the water-insoluble this compound, which can then be separated, washed, and dried. google.com

Variations of this precipitation method include the direct reaction of a cobalt source with the carboxylic acid. For instance, cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) can be refluxed with octanoic acid in a solvent like acetone. wits.ac.za In this case, a fine amorphous solid precipitates out upon cooling. wits.ac.za Another approach utilizes cobalt carbonate (CoCO₃) as the cobalt source, which is reacted with octanoic acid in a solvent such as hexane. wits.ac.za

A more advanced application of precipitation is co-precipitation, used to create mixed-metal precursors. To synthesize a cobalt-iron octanoate (B1194180) precursor, lithium octanoate is first prepared by reacting lithium hydroxide with octanoic acid. rsc.org Subsequently, an aqueous solution containing both cobalt(II) nitrate (B79036) and iron(III) nitrate is added, causing the co-precipitation of a hetero-metal octanoate complex. rsc.orgresearchgate.net This technique allows for precise stoichiometric control in the synthesis of precursors for mixed-metal oxides. nih.gov

Table 1: Comparison of Classical Synthesis Methods for Cobalt Carboxylates

Cobalt Precursor Ligand/Acid Solvent Technique Final Product Reference
Cobalt(II) Sulfate Sodium Isooctanoate Water/Solvent Oil Metathesis/Precipitation Cobalt Isooctoate google.com
Cobalt(II) Chloride Hexahydrate Octanoic Acid Acetone Solution-Phase/Reflux Cobalt Octanoate wits.ac.za
Cobalt Carbonate Octanoic Acid Hexane Solution-Phase Cobalt Octanoate wits.ac.za

Temperature control is a critical parameter throughout the synthesis of this compound, influencing reaction rates, product formation, and final purity. In the metathesis reaction between cobalt sulfate and sodium isooctanoate, the reaction is typically maintained at 90-95°C. google.com The initial saponification step to create the sodium salt is often conducted at a lower temperature of around 70°C. google.com Subsequent dehydration of the final product to remove residual water and solvent requires heating to approximately 120°C. google.com

Different synthetic routes necessitate different temperature protocols. The synthesis using cobalt chloride and octanoic acid in acetone, for example, is performed at a reflux temperature of 60°C. wits.ac.za In contrast, syntheses with other chain-length carboxylates, such as decanoate, may require higher reflux temperatures up to 140°C. wits.ac.za The decomposition of octanoate precursors to form advanced materials also relies on precise temperature control; cobalt-iron octanoate precursors are decomposed in a furnace at 400°C to yield cobalt ferrite (B1171679) nanoparticles. rsc.orgresearchgate.net The calcination temperature directly influences the crystallinity and average size of the resulting nanoparticles. ijnnonline.net

Solution-Phase and Precipitation Synthesis Techniques

Green Chemistry Approaches in this compound Synthesis

In response to growing environmental concerns, green chemistry principles are being integrated into the synthesis of chemical compounds, including this compound. These approaches focus on using renewable resources and developing more sustainable processes. nih.govjustdial.com

A significant advancement in the green synthesis of metal carboxylates involves the use of bio-derived ligands from renewable sources. mdpi.com Palm kernel oil, a readily available vegetable oil, has been successfully used as a source for carboxylate ligands to synthesize iron-doped cobalt oxide nanoparticles. nih.govmdpi.comresearchgate.net The process involves the saponification of the palm kernel oil with potassium hydroxide, which yields a mixture of potassium carboxylates. nih.govmdpi.com This bio-derived carboxylate solution is then used to precipitate cobalt and other metal ions from an aqueous solution, forming a metallo-organic precursor. mdpi.comresearchgate.net This method provides a sustainable alternative to using purified, and often petroleum-derived, octanoic acid. nih.gov

Other forms of biomass are also being explored. For example, pineapple peel waste, which contains useful biomolecules like flavonoids and phenolic acids, has been used as a source of reducing and capping agents in the green synthesis of cobalt oxide nanoparticles. e3s-conferences.org This approach of valorizing agricultural waste aligns with the core tenets of creating sustainable and environmentally friendly chemical processes. nih.govjchemrev.com

The development of sustainable alternatives aims to minimize the use of hazardous solvents, reduce energy consumption, and utilize renewable feedstocks. nih.gov The use of palm kernel oil or other vegetable oils as a ligand source is a prime example of this, replacing a synthetic reagent with a renewable one. nih.govmdpi.com Such bio-derived routes are considered more environmentally friendly. mdpi.com

Utilization of Bio-derived Precipitants and Ligands

Synthesis of this compound as Precursors for Advanced Inorganic Materials

This compound and related metal carboxylates are highly valuable as precursors for synthesizing a wide range of advanced inorganic materials, particularly nanostructured oxides. rsc.org The chemical and physical properties of the precursor directly influence the composition, size, and morphology of the final material.

A key application is the production of spinel ferrite nanoparticles, such as cobalt ferrite (CoFe₂O₄). In this process, a mixed-metal precursor, copper-cobalt-iron hydroxooctanoate, is first synthesized via a co-precipitation method. rsc.orgdlr.de This organic-inorganic hybrid precursor is then subjected to pyrolysis at a specific temperature, causing it to decompose and leaving behind the desired crystalline cobalt ferrite nanoparticles. rsc.orgdlr.de Similarly, cobalt-iron carboxylate precursors derived from palm kernel oil are thermally decomposed at temperatures between 400°C and 600°C to produce iron-doped cobalt oxide nanoparticles. mdpi.com

The use of cobalt-organic compounds as precursors is a versatile strategy. For example, cobalt-based metal-organic frameworks (MOFs) can be pyrolyzed to create novel nitrogen-cobalt catalysts for applications like the aerobic epoxidation of styrene. rsc.org Furthermore, specialized liquid cobalt precursors are being designed for advanced deposition techniques like Atomic Layer Deposition (ALD), which is used to create ultra-thin films of cobalt metal for microelectronics. researchgate.net The sol-gel process is another method where metal-organic precursors like this compound are dissolved to form a solution that can be applied as a coating to produce thin films of inorganic materials upon heating.

Table 2: Chemical Compounds and PubChem CIDs

Compound Name PubChem CID
This compound (Cobalt(II) 2-ethylhexanoate) 8683
Cobalt(II) sulfate 24964
Sodium 2-ethylhexanoate 8835
2-Ethylhexanoic acid 8682
Sodium hydroxide 14798
Cobalt(II) chloride 24839
Cobalt carbonate 10126
Acetone 180
Hexane 8058
Lithium hydroxide 3028723
Octanoic acid 379
Cobalt(II) nitrate 24965
Iron(III) nitrate 25251
Palm kernel oil Mixture, no single CID
Potassium hydroxide 14797
Cobalt ferrite (CoFe₂O₄) 16216098

Precursors for the Formation of Cobalt Oxide Nanoparticles

This compound serves as an effective precursor for the synthesis of cobalt oxide (Co₃O₄) nanoparticles. ontosight.ai The primary method for this transformation is pyrolysis, a thermal decomposition process where the organometallic compound is heated to high temperatures in a controlled atmosphere, causing it to break down and form the desired metal oxide nanoparticles. benthamopenarchives.com

Research has demonstrated the formation of Co₃O₄ nanoparticles by pyrolyzing cobalt octanoate embedded within a sol-gel matrix. benthamopenarchives.com In this procedure, cobalt octanoate is first incorporated into a hybrid silica (B1680970) glass-zirconia sol-gel film. This composite material is then subjected to a thermal treatment at temperatures around 250°C. benthamopenarchives.com The heat induces the pyrolysis of the cobalt octanoate, leading to the in-situ formation of cobalt oxide nanoparticles that are homogeneously dispersed throughout the glass matrix. benthamopenarchives.com This technique allows for control over the particle size, with studies reporting nanoparticles ranging from 5 to 10 nm. benthamopenarchives.com

Table 2: Research Findings on this compound as a Precursor for Cobalt Oxide Nanoparticles

Precursor Synthesis Method Processing Temperature Resulting Material Nanoparticle Size
Cobalt Octanoate in sol-gel film Pyrolysis ~250°C Co₃O₄ nanoparticles in a hybrid glass matrix 5 - 10 nm benthamopenarchives.com

Precursors for Doped Cobalt Ferrite Nanoparticles via Pyrolysis

This compound is utilized in the synthesis of more complex nanostructures, such as doped cobalt ferrite nanoparticles, through a coprecipitation and subsequent pyrolysis route. researchgate.netdlr.denih.gov This method is particularly useful for creating heterometallic nanoparticles with controlled stoichiometry.

In the synthesis of copper-doped cobalt ferrite (Co₁₋ₓCuₓFe₂O₄), the octanoate ligand is used as a precipitating agent in a coprecipitation reaction. researchgate.netnih.gov Aqueous solutions of cobalt, copper, and iron salts (e.g., cobalt nitrate, copper chloride, and ferric nitrate) are mixed, and the octanoate ligand is added to precipitate a complex heterometal precursor. researchgate.netdlr.de Characterization of this precursor revealed the formation of a copper-cobalt-iron hydroxooctanoate with the general formula [Co₁₋ₓCuₓFe₂(C₈H₁₅O₂)₆(OH)₂·2H₂O]. researchgate.netdlr.denih.gov

This octanoate-based precursor is then subjected to pyrolysis in air at 400°C. researchgate.netnih.govrsc.org The thermal decomposition of the precursor results in the formation of single-phase, spherical copper-doped cobalt ferrite nanoparticles with a mean size of approximately 20 nm. researchgate.netnih.gov

Table 3: Research Findings on this compound in the Synthesis of Doped Cobalt Ferrite Nanoparticles

Precursor System Synthesis Method Pyrolysis Temperature Resulting Material Nanoparticle Characteristics
Copper-cobalt-iron hydroxooctanoate Coprecipitation followed by Pyrolysis 400°C Copper-doped cobalt ferrite (Co₁₋ₓCuₓFe₂O₄) researchgate.netnih.gov Spherical shape, mean size of 20 nm. researchgate.netnih.gov

Table 4: Compound Names and PubChem CIDs

Compound Name PubChem CID
This compound (Cobalt(II) 2-ethylhexanoate) 8683
Cobalt(II) sulfate 24964
Sodium octoate 16101
Octanoic acid 379
Sodium hydroxide 14798
Cobalt oxide (Co₃O₄) 16212453
Cobalt(II) chloride 24839
Cobalt(II) carbonate 14845
Copper(II) chloride 24014
Ferric nitrate 25251
Cobalt ferrite (CoFe₂O₄) 16212455
Hexane 8058

Advanced Analytical and Spectroscopic Characterization in Cobalt Dioctanoate Research

Spectroscopic Techniques for Structural and Electronic Elucidation of Cobalt Dioctanoate Systems

Spectroscopic methods are indispensable for probing the intricate details of this compound's molecular and electronic structure.

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the structural analysis of this compound. These methods provide a "vibrational fingerprint" by detecting the characteristic stretching and bending modes of the molecule's functional groups.

In the study of metal carboxylates like this compound, IR spectroscopy is particularly effective in determining the coordination mode of the carboxylate group. rsc.org The key spectral region for this analysis is between 1650 cm⁻¹ and 1380 cm⁻¹, where the antisymmetric and symmetric stretching vibrations of the COO⁻ group occur. rsc.orgresearchgate.net The difference in the frequencies of these two bands (Δν) can indicate whether the carboxylate ligand binds to the cobalt center in a monodentate, bidentate, or bridging fashion. rsc.org For instance, in some cobalt(II) complexes with carboxylate ligands, Δν values in the range of 190–216 cm⁻¹ suggest a monodentate coordination mode. rsc.org The absence of the carbonyl (C=O) stretching band, typically found around 1700 cm⁻¹, confirms the formation of the carboxylate salt. researchgate.net

Raman spectroscopy complements IR by providing information on the carbon chain of the octanoate (B1194180) ligand. The C-C stretching region, from 1120 cm⁻¹ to 1040 cm⁻¹, is particularly useful for differentiating the length and structure of the hydrocarbon chain. researchgate.net Additionally, Raman spectroscopy can detect vibrations of the Co-O bond, offering direct insight into the metal-ligand interaction. jconsortium.com In studies of related cobalt oxide systems, Raman spectra have been used to identify different cobalt oxide phases, with characteristic peaks corresponding to specific vibrational modes. jconsortium.comresearchgate.net For example, Co₃O₄ nanoparticles exhibit distinct Raman active modes around 479 cm⁻¹, 521 cm⁻¹, and 687 cm⁻¹. jconsortium.com

The combined application of IR and Raman spectroscopy allows for a comprehensive structural characterization of this compound, from the coordination environment of the cobalt ion to the conformation of the alkyl chains. researchgate.netresearchgate.netresearchgate.net

A variety of X-ray based spectroscopic techniques are employed to investigate the elemental composition, electronic states, and crystal structure of cobalt-containing materials.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and oxidation states of the constituent elements. In the analysis of cobalt-based materials, XPS can reveal the chemical states of cobalt (e.g., Co²⁺, Co³⁺), iron, and other elements present. rsc.org For instance, in copper-doped cobalt ferrite (B1171679) nanoparticles prepared via an octanoate coprecipitation route, XPS confirmed the presence of Co²⁺, Cu²⁺, and Fe³⁺. rsc.org

X-ray Absorption Spectroscopy (XAS) provides information about the local geometric and electronic structure around a specific atom. XAS is further divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

XANES is sensitive to the oxidation state and coordination geometry of the absorbing atom. acs.orgcore.ac.uk Studies on cobalt oxides have shown that the Co K-edge position in XANES spectra shifts with the cobalt oxidation state, allowing for the quantification of Co(II) and Co(III) species. core.ac.uk Theoretical calculations can be used to simulate XAS spectra to aid in the interpretation of experimental data for different coordination geometries, such as octahedral and tetrahedral. chemrxiv.orgchemrxiv.org

EXAFS provides information about the bond lengths and coordination numbers of the neighboring atoms. core.ac.uk This technique has been instrumental in determining the structure of catalytically active cobalt oxide films, revealing details about Co-Co and Co-O bond distances. core.ac.uk

X-ray Diffraction (XRD) is the primary technique for determining the crystal structure of solid materials. rsc.orgchalcogen.ro For crystalline this compound or its decomposition products, XRD patterns can identify the crystallographic phase and provide information on crystallite size. rsc.orgchalcogen.ro For example, the thermal decomposition of cobalt-iron octanoate precursors can be monitored by XRD to identify the formation of spinel ferrite phases. rsc.org In cases where cobalt-containing samples are analyzed, using a copper anode X-ray source can induce fluorescence; however, modern detector technology can suppress this interference. tricliniclabs.com

These X-ray based techniques, often used in combination, provide a multi-faceted view of the atomic and electronic structure of this compound and related materials, which is essential for understanding their properties and reactivity. rsc.orgacs.orgmdpi.com

Electron Paramagnetic Resonance (EPR) spectroscopy is a highly sensitive technique for studying materials with unpaired electrons. Since cobalt(II) is a paramagnetic species (typically with a d⁷ electron configuration), EPR is a valuable tool for probing its electronic structure and coordination environment. researchgate.netohiolink.edu

High-spin Co(II) complexes (S=3/2) are particularly amenable to EPR studies. The resulting spectra can be complex, but they provide a wealth of information, including g-values and zero-field splitting parameters, which are sensitive to the symmetry of the cobalt ion's coordination sphere. researchgate.netohiolink.edu Low-symmetry environments, often found in enzyme active sites or complex materials, can lead to well-resolved EPR spectra. marquette.edu

EPR has been used to characterize various cobalt(II) complexes, including those with nitrogen-donor ligands and in inorganic materials. researchgate.netkyoto-u.ac.jp For instance, low-frequency EPR has been successfully used to resolve the hyperfine structure of cobalt, providing detailed insights into the molecular orbitals. researchgate.net The technique is also capable of distinguishing between different spin states of cobalt, such as S=3/2 and S=1/2, which can coexist in some complexes. researchgate.net In certain cases, EPR can be used to study the reversible binding of molecules like oxygen to cobalt complexes. kyoto-u.ac.jp

The analysis of Co(II) EPR spectra can therefore reveal subtle structural details and electronic properties of this compound, complementing the information obtained from other spectroscopic methods. marquette.edu

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions between different energy levels within a molecule or ion. For transition metal complexes like this compound, the position, intensity, and shape of the absorption bands in the UV-Vis spectrum are highly dependent on the oxidation state and coordination geometry of the metal center. jetir.org

Cobalt(II) complexes exhibit characteristic d-d electronic transitions. jetir.org The coordination environment significantly influences the observed spectrum. For example, octahedral Co(II) complexes, which are often pink, typically show a main absorption band in the visible region around 500 nm. nih.gov In contrast, tetrahedral Co(II) complexes, which are characteristically blue, display more intense absorptions at longer wavelengths, often with a distinct multi-band pattern in the visible and near-infrared regions. jetir.orgmdpi.com This color change and the corresponding spectral differences are often used to study changes in coordination geometry. mdpi.com

In the context of this compound, UV-Vis spectroscopy can be used to:

Confirm the oxidation state of cobalt.

Determine the coordination geometry (e.g., octahedral vs. tetrahedral) of the cobalt ion. jetir.orgresearchgate.net

Study the formation of complexes in solution. scielo.br

Monitor chemical reactions, such as oxidation processes, by observing changes in the absorption spectrum over time. researchgate.net

The absorption spectra of this compound can show bands related to electronic transitions within the d-orbitals of the cobalt ion. researchgate.net The presence of other components, such as nanoparticles, can introduce additional absorption features, like surface plasmon resonance bands. researchgate.net

Table of Typical UV-Vis Absorption for Cobalt(II) Complexes

Coordination Geometry Typical Color Key Absorption Regions (nm) Transition Assignments (for Td)
Octahedral (Oh) Pink/Red ~500 ⁴T₁g(F) → ⁴T₁g(P)

This table provides a generalized overview, and the exact positions of the absorption bands for this compound can vary depending on the specific solvent and coordination environment.

While Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of diamagnetic organic molecules, its application to paramagnetic compounds like cobalt(II) complexes presents unique challenges and opportunities. The presence of the paramagnetic Co(II) center significantly influences the NMR spectrum, causing large shifts (paramagnetic shifts) and substantial broadening of the resonance signals of nearby nuclei. marquette.edu

Despite these challenges, paramagnetic NMR can provide valuable structural information that is not accessible for diamagnetic systems. The magnitude and sign of the paramagnetic shift are dependent on the distance and orientation of the nucleus relative to the paramagnetic metal ion. This property can be exploited to gain insights into the three-dimensional structure of the complex in solution.

For cobalt(II) complexes, ¹H NMR spectroscopy can be used to probe the coordination environment. marquette.edu The fast relaxation properties of Co(II) make it a useful paramagnetic shift reagent. marquette.edu However, the interpretation of the spectra can be complex due to the line broadening effects. In some cases, specialized NMR techniques and theoretical calculations are required for a detailed structural analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Coordination Symmetry Determination

Thermogravimetric and Calorimetric Analysis in this compound Research

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are thermal analysis techniques used to study the thermal stability and decomposition behavior of materials. rsc.orgmdpi.com

In TGA, the mass of a sample is monitored as a function of temperature or time as it is subjected to a controlled temperature program in a specific atmosphere. mdpi.com This technique is particularly useful for studying processes that involve a change in mass, such as dehydration, desolvation, and decomposition. mdpi.comrsc.org For example, the thermal decomposition of cobalt(II) acetate (B1210297) tetrahydrate, a related cobalt carboxylate, has been studied in detail using TGA. mdpi.comrsc.org These studies have identified distinct steps corresponding to the loss of water molecules followed by the decomposition of the acetate ligand to form cobalt oxides. mdpi.com

DTA measures the temperature difference between a sample and an inert reference material as they are heated or cooled. This allows for the detection of thermal events such as phase transitions, melting, crystallization, and chemical reactions, which are associated with an enthalpy change (exothermic or endothermic processes).

For this compound, TGA and DTA can provide valuable information on:

Its thermal stability and decomposition temperature. atamanchemicals.com

The temperature ranges for the loss of any coordinated or lattice water/solvent molecules. researchgate.net

The nature of the decomposition products, which are often cobalt oxides. rsc.orgmdpi.com The final oxide product can depend on the atmosphere (e.g., air or nitrogen) used during the analysis. mdpi.com

The kinetics of the decomposition process.

In a study of copper-doped cobalt ferrite nanoparticles prepared via an octanoate coprecipitation route, TGA was used to characterize the precursor, revealing a multi-step decomposition process involving dehydration followed by the decomposition of the octanoate ligands to form the ferrite. rsc.orgresearchgate.net

Table of Chemical Compounds and PubChem CIDs

Compound Name PubChem CID
This compound 13166
Cobalt(II) 2-ethylhexanoate 13166
Cobalt 104735
Cobalt(II) acetate 23964
Cobalt(II) oxide 14805
Cobalt(II,III) oxide 16212285
Copper 23978
Iron 23925
Carbon monoxide 281
Carbon dioxide 280
Imidazole 795
Pyridine (B92270) 1049
Acetic acid 176
Water 962
Nitrogen 947

Differential Scanning Calorimetry (DSC) for Curing Kinetics and Exothermic Profile Analysis

Differential Scanning Calorimetry (DSC) is a principal thermoanalytical technique used to investigate the curing behavior of thermosetting resins, such as unsaturated polyesters, where this compound often acts as a promoter or accelerator. core.ac.ukmdpi.com This method measures the heat flow associated with chemical reactions as a function of temperature or time, providing critical data on the kinetics of the curing process. tainstruments.com The curing of these resins is an exothermic process, and DSC captures this heat release, allowing researchers to determine key parameters like the total heat of reaction (ΔH), the rate of cure, and the degree of conversion. researchgate.net

In a typical DSC analysis of a resin system containing this compound, a small sample is subjected to a controlled temperature program, either by heating at a constant rate (dynamic scan) or holding at a constant temperature (isothermal scan). core.ac.ukakjournals.com The resulting DSC thermogram plots heat flow against temperature or time. The exothermic peak or peaks observed in the thermogram are characteristic of the curing reaction. researchgate.netkpi.ua

Research findings often show that the curing process catalyzed by a system involving this compound (often paired with an initiator like methyl ethyl ketone peroxide, MEKP) can exhibit complex profiles, sometimes with multiple exothermic peaks. researchgate.netkpi.ua These multiple peaks are interpreted as representing distinct, independent reaction stages. kpi.ua For instance, one study identified two separate peaks, suggesting two different cure reactions occurring during the polymerization process. researchgate.net Kinetic analysis is then applied to each peak to derive parameters such as the activation energy (Ea), the reaction order (n), and the pre-exponential factor (A). kpi.uaresearchgate.net These parameters are crucial for developing kinetic models that can predict the resin's curing behavior under various processing conditions. core.ac.uk

The influence of variables like the heating rate and the concentration of the cobalt promoter can be systematically studied using DSC. mdpi.comakjournals.com For example, increasing the heating rate typically shifts the exothermic peaks to higher temperatures. kpi.ua Similarly, adjusting the amount of this compound can alter the reaction rate and the onset temperature of the cure, which is readily quantifiable with DSC. mdpi.comakjournals.com Isothermal DSC measurements are particularly useful for studying the reaction at specific processing temperatures, determining the time to complete the curing reaction under those conditions. mdpi.com

Table 1: Representative Kinetic Data from DSC Analysis of Unsaturated Polyester (B1180765) Resin Curing (Cobalt Octoate/MEKP System) This table is illustrative, based on typical findings reported in the literature. Specific values vary significantly with the resin system and conditions.

Kinetic ParameterMethodTypical Value RangeSignificance
Activation Energy (Ea) Isoconversional (e.g., Kissinger)50 - 80 kJ/molEnergy barrier for the curing reaction. researchgate.netkpi.ua
Total Heat of Reaction (ΔH) Dynamic DSC (peak integration)200 - 400 J/gTotal heat released, used to calculate conversion. researchgate.net
Reaction Order (n) Model-fitting0.7 - 1.5Describes the dependence of reaction rate on reactant concentration. kpi.ua
Curing Temperature Range Dynamic DSC30 - 150 °CTemperature window in which the reaction occurs. mdpi.com

Thermogravimetric Analysis (TGA) for Thermal Decomposition Pathways

Thermogravimetric Analysis (TGA) is an essential technique for determining the thermal stability and decomposition profile of materials like this compound. TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere (e.g., nitrogen or air). mdpi.com This analysis provides precise information on decomposition temperatures, the stoichiometry of decomposition reactions, and the composition of the final residue.

When a cobalt carboxylate, such as this compound or the closely related cobalt acetate, is analyzed by TGA, the resulting curve typically shows distinct mass loss steps. mdpi.comresearchgate.net For hydrated precursors, the initial weight loss, occurring at lower temperatures (e.g., below 150°C), corresponds to the removal of water molecules. mdpi.comekb.eg

The subsequent, more significant mass loss steps at higher temperatures represent the decomposition of the organic octanoate ligand. mdpi.comresearchgate.net This process involves the breakdown of the hydrocarbon chains and the carboxylate groups. The atmosphere under which the analysis is performed (inert or oxidative) significantly influences the decomposition pathway and the final products. mdpi.com

Under an inert atmosphere like nitrogen, the decomposition of cobalt carboxylates often leads to the formation of cobalt(II) oxide (CoO) or even metallic cobalt at higher temperatures. mdpi.com In an oxidizing atmosphere, such as air, the decomposition typically results in the formation of cobaltosic oxide (Co₃O₄) as the final, stable residue. mdpi.comresearchgate.net The total weight loss observed in the TGA can be compared with the theoretical weight loss calculated for the conversion of this compound to the corresponding cobalt oxide, thereby confirming the decomposition pathway. researchgate.net TGA is often performed prior to DSC analysis at high temperatures to ensure the DSC experiment is concluded before the onset of thermal degradation of the cured material. kpi.ua

Table 2: Illustrative TGA Decomposition Stages for a Generic Cobalt Carboxylate Precursor This table represents a generalized pathway based on studies of compounds like cobalt acetate. mdpi.comekb.eg

Decomposition StageTemperature Range (°C)AtmosphereMass Loss EventFinal Product
I: Dehydration RT - 150 °CAir / N₂Loss of hydration waterAnhydrous Salt
II: Ligand Decomposition 200 - 400 °CAir / N₂Breakdown of the octanoate ligandIntermediate species
III: Oxide Formation > 400 °CAirOxidation of intermediatesCo₃O₄
III: Oxide Formation > 400 °CN₂Reduction/decompositionCoO

Mass Spectrometric and Chromatographic Methods for Compositional and Intermediate Analysis

Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES) for Stoichiometric Ratios of Metal Ions

Inductively Coupled Plasma-Atomic Emission Spectroscopy (ICP-AES), also known as Inductively Coupled Plasma-Optical Emission Spectroscopy (ICP-OES), is a powerful and widely used analytical technique for determining the elemental composition of a sample with high precision and accuracy. wikipedia.orgunil.ch The technique is based on the excitation of atoms and ions in a high-temperature argon plasma source (around 6,000-10,000 K). wikipedia.org When a sample solution is introduced into the plasma, the elements within it are excited and emit light at their characteristic wavelengths. The intensity of this emitted light is directly proportional to the concentration of the element in the sample. wikipedia.orgunil.ch

In the context of this compound research, ICP-AES is invaluable for verifying the purity and stoichiometry of the compound itself or of materials synthesized using it as a precursor. dlr.de For instance, after synthesizing a complex material like a mixed-metal oxide or a doped nanoparticle using a this compound precursor, ICP-AES is used to perform a quantitative analysis of the final product. dlr.de This involves dissolving the material in acid and analyzing the resulting solution to determine the precise concentrations of cobalt and any other metallic elements present. epa.govrsc.org

By comparing the measured concentrations, researchers can accurately calculate the molar or stoichiometric ratios of the metal ions in the synthesized material. researchgate.netlibretexts.org This is critical for confirming that the desired composition has been achieved and for understanding the relationship between the precursor stoichiometry and the final product's properties. dlr.deresearchgate.net Careful selection of analytical wavelengths is necessary to avoid spectral interference, especially in complex matrices containing multiple elements that have intense and overlapping emission spectra, such as cobalt, iron, and nickel. rsc.orglibretexts.org

Gas Chromatography (GC) for Volatile Product and Ligand Analysis

Gas Chromatography (GC) is a premier analytical technique for separating and analyzing volatile and semi-volatile compounds. In research involving this compound, particularly in its role as a catalyst or drier in polymerization and curing reactions, GC is employed to analyze the volatile components of the reaction system. lsu.edu

A primary application of GC is the quantification of residual volatile monomers, such as styrene, after the curing of unsaturated polyester resins. lsu.edu this compound is a key component of the catalyst system that drives this polymerization. By analyzing the cured product, GC can determine the efficiency of the curing process by measuring the amount of unreacted monomer. This information is crucial for optimizing reaction conditions and ensuring the final material meets performance standards.

Furthermore, GC can be used to identify and quantify other volatile byproducts that may form during the curing reaction or through the decomposition of the initiator or the this compound itself. The technique is highly sensitive and, when coupled with a mass spectrometer (GC-MS), provides definitive identification of the separated components based on their mass spectra. researchgate.net This allows for a detailed analysis of the reaction pathways and potential side reactions. The analysis of the octanoate ligand or related organic species is also possible, helping to elucidate the fate of the ligand during the catalytic cycle. researchgate.netgoogle.com

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) for Surface Compositional Mapping

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is a highly sensitive surface analytical technique that provides detailed elemental and molecular information about the outermost atomic layers of a solid material. measurlabs.comcarleton.edu The method involves bombarding the sample surface with a pulsed primary ion beam, which causes the ejection of secondary ions from the surface. carleton.edu These ejected ions are then accelerated into a "time-of-flight" mass analyzer, where they are separated based on their mass-to-charge ratio. The time it takes for an ion to reach the detector is directly related to its mass, allowing for high mass resolution. carleton.edu

One of the key strengths of ToF-SIMS is its ability to generate high-resolution chemical maps of a surface, visualizing the spatial distribution of different elements and molecular fragments. measurlabs.comresearchgate.net In the context of this compound applications, such as its use as a surface coating drier or a surface-deposited catalyst, ToF-SIMS can be used to map the distribution of cobalt ions on the substrate. nih.gov This can reveal whether the cobalt is uniformly distributed or concentrated in specific areas, which is critical for understanding its performance.

ToF-SIMS can also be used in a depth profiling mode, where the primary ion beam continuously sputters away the sample surface, allowing for analysis as a function of depth. carleton.edu This would be useful for studying the penetration of cobalt into a polymer film or for analyzing the composition of thin layers. The technique can detect all elements, including hydrogen, and can distinguish between isotopes. measurlabs.com By analyzing the full mass spectrum at each pixel of an image, researchers can retrospectively create distribution maps for any detected ion of interest. carleton.eduthermofisher.com

Microscopic and Imaging Techniques for Morphological and Elemental Distribution Analysis

Microscopic and imaging techniques are indispensable for characterizing the physical structure (morphology) and the spatial distribution of elements in materials related to this compound research. These methods provide visual evidence at the micro- and nanoscale that complements the bulk compositional data from other analytical techniques.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are two of the most common techniques used. SEM provides high-resolution images of a sample's surface topography, revealing information about particle size, shape, and aggregation. dlr.denih.gov TEM, on the other hand, provides even higher resolution images of the internal structure of a material, as the electron beam passes through an ultrathin sample. dlr.denih.gov In studies where this compound is used as a precursor to synthesize nanoparticles, such as cobalt oxides or ferrites, SEM and TEM are used to characterize the morphology of the resulting particles, confirming their size and shape distribution. dlr.deicm.edu.pl For example, TEM analysis has shown the formation of spherical nanoparticles with mean sizes around 20 nm when using a cobalt octanoate-based precursor. dlr.de

To obtain information on elemental distribution, these microscopy techniques are often coupled with spectroscopic methods. Energy-Dispersive X-ray Spectroscopy (EDS or EDX) , an accessory to SEM and TEM, detects characteristic X-rays emitted from the sample under electron beam bombardment. This allows for the generation of elemental maps, showing the distribution of cobalt and other elements within the viewed area. researchgate.net

For more advanced elemental mapping, synchrotron-based techniques like X-ray Fluorescence Microscopy (XFM) are employed. nih.govepj-conferences.org XFM uses a focused beam of high-intensity X-rays to excite atoms in the sample, causing them to emit fluorescent X-rays. epj-conferences.orgresearchgate.net By scanning the beam across the sample, a highly sensitive map of the elemental distribution can be created. uq.edu.auazom.com This technique is particularly powerful for imaging trace elemental distributions within a sample, making it ideal for visualizing the location of cobalt in biological specimens or material matrices where it is present at low concentrations. nih.gov

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for Particle Morphology and Size Distribution

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are indispensable tools for visualizing the morphology and determining the size distribution of particles derived from or utilizing this compound.

Transmission Electron Microscopy (TEM) offers even higher resolution, allowing for the characterization of individual nanoparticles and their size distribution. nih.gov TEM analysis of cobalt nanoparticles has confirmed the formation of well-dispersed, spherical particles with average sizes as small as 5.6 nm. benthamopenarchives.com It can also reveal detailed morphological features, such as the transformation of cobalt nanospheres into nanorods. researchgate.net By analyzing TEM images, researchers can generate particle size distribution histograms, which are vital for understanding how particle size influences the material's properties and performance in applications like catalysis. nih.govresearchgate.net For example, TEM has been used to study cobalt nanoparticles incorporated into silica (B1680970), confirming the presence of well-dispersed spherical particles. benthamopenarchives.com

The following table summarizes findings from studies using SEM and TEM on cobalt-based nanoparticles, some of which are synthesized using octanoate-related routes.

TechniqueObservationParticle Characteristics
SEM Surface MorphologyReveals overall shape and aggregation. researchgate.netnih.gove3s-conferences.org
Agglomerate SizeSpherical agglomerates up to 500 nm observed. rsc.org
Particle StructureCharacterized spherical structures of 0.1-0.2 µm. sathyabama.ac.in
TEM Particle SizeConfirmed well-dispersed spherical nanoparticles of ~5.6 nm. benthamopenarchives.com
Size DistributionEnables generation of particle size distribution histograms. nih.govresearchgate.net
Morphological TransformationObserved the change from nanospheres to nanorods. researchgate.net

Energy-Dispersive X-ray Spectroscopy (EDS/EDX) for Elemental Mapping and Distribution

Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is a powerful analytical technique, often coupled with SEM, used to determine the elemental composition of a sample. nanoscience.combruker.comspark904.nl When an electron beam from an SEM strikes the sample, it generates characteristic X-rays unique to each element present. spark904.nl By detecting and analyzing the energy of these X-rays, EDS can provide qualitative and quantitative information about the elemental makeup of the material. spark904.nliitk.ac.in

In the study of materials derived from this compound, EDS is critical for confirming the presence of cobalt and other elements and for mapping their distribution across the sample's surface. nanoscience.comjeol.com This is particularly important in catalysis, where the distribution of active elements can significantly impact performance. nanoscience.com For example, in the synthesis of cobalt ferrite nanoparticles using an octanoate coprecipitation route, EDS analysis can confirm the expected stoichiometric ratio of cobalt and iron. researchgate.net Similarly, when cobalt nanoparticles are synthesized, EDS analysis confirms the elemental composition, providing percentages of cobalt and other elements like oxygen. researchgate.netnaturalspublishing.com This technique is instrumental in verifying the purity of the synthesized materials and identifying any potential contaminants. researchgate.net

The table below illustrates the application of EDS in characterizing cobalt-containing materials.

ApplicationInformation GainedExample
Elemental Identification Confirms the presence of expected elements.Identifying Co, Fe, and O in cobalt ferrite nanoparticles. rsc.orgresearchgate.net
Quantitative Analysis Determines the weight or atomic percentage of elements.Measuring the atomic percentage of cobalt and selenium in thin films. naturalspublishing.com
Elemental Mapping Visualizes the spatial distribution of elements. jeol.comMapping the distribution of cobalt and nickel on electrode surfaces. nanoscience.com
Purity Assessment Detects impurities or contaminants. researchgate.netEnsuring no unintended elements are present in synthesized nanoparticles.

Operando and In Situ Spectroscopic Characterization of this compound Catalysis

To understand the true nature of a catalyst at work, researchers employ operando and in situ spectroscopic techniques. These methods allow for the observation of the catalyst under actual reaction conditions, providing dynamic information about structural and chemical changes. nih.govnih.gov this compound, often used as a catalyst precursor, can be studied with these advanced methods to elucidate reaction mechanisms and identify active catalytic species. umicore.comatamanchemicals.com

In Situ EPR Studies of Catalytic Intermediates and Oxidation State Changes

Electron Paramagnetic Resonance (EPR) spectroscopy is a highly sensitive technique for detecting species with unpaired electrons, such as radicals and many transition metal ions. springernature.com In situ EPR is particularly valuable for studying catalytic systems involving cobalt, as it can directly monitor changes in the oxidation state and coordination environment of cobalt ions during a reaction. springernature.commdpi.com

In cobalt-catalyzed oxidation reactions, for example, EPR can track the transformation of Co(II) to higher oxidation states like Co(III) and Co(IV), which are often proposed as key catalytic intermediates. mdpi.com By performing the analysis under reaction conditions, researchers can correlate these changes in oxidation state with catalytic activity. mdpi.com For instance, in studies of cobalt-based water oxidation catalysts, in situ EPR has been used to observe the formation of Co(IV) species at potentials where oxygen evolution occurs, providing strong evidence for its role as a reaction intermediate. mdpi.com The technique can also provide insights into the structure of these transient species. mdpi.com

EPR ObservationCatalytic Insight
Detection of Co(II) signalCharacterizes the initial state of the catalyst precursor. mdpi.com
Conversion of Co(II) to Co(IV) signalIdentifies the formation of high-valent intermediates under catalytic conditions. mdpi.com
Shifts in EPR resonance positionSuggests changes in the local structure and ligand field of the active Co species. mdpi.com

In Situ XPS and XAS for Monitoring Surface Chemical States During Catalytic Reactions

In Situ X-ray Photoelectron Spectroscopy (XPS) is an extremely surface-sensitive technique that provides information about the elemental composition and, critically, the chemical (oxidation) states of elements on the catalyst's surface (typically the top 10 nm). thermofisher.comrsc.org Applying XPS in situ allows researchers to monitor changes in the surface chemical states of a cobalt catalyst as the reaction proceeds. escholarship.org This is vital because the catalytic reaction occurs at the surface, and the bulk composition may not be representative of the active surface. thermofisher.com For instance, in situ XPS can reveal the reduction or oxidation of cobalt species on the surface in response to the reactive environment, helping to identify the true active state of the catalyst. thermofisher.comresearchgate.net Analysis of the Co 2p spectra can distinguish between different oxidation states, such as Co²⁺ and Co³⁺, and metallic cobalt. researchgate.netresearchgate.net

In Situ X-ray Absorption Spectroscopy (XAS) provides complementary information about the electronic structure and local coordination environment of the absorbing atom (in this case, cobalt). rsc.orgresearchgate.net It is not limited to surface analysis and can probe the bulk of the catalyst. In situ XAS experiments, performed at synchrotron facilities, can track changes in the average oxidation state and coordination number of cobalt during the reaction. nih.govrsc.org For example, in studies of cobalt catalysts for wet methane (B114726) combustion, in situ XAS was used to quantify the fractions of metallic Co, Co(II), and Co(III) oxides as a function of temperature, revealing how the presence of water affects the reoxidation of the catalyst. rsc.org This technique is essential for understanding the structural dynamics of the catalyst under working conditions. nih.govnih.gov

TechniqueInformation ProvidedSignificance in Catalysis
In Situ XPS Surface elemental composition and oxidation states. thermofisher.comrsc.orgIdentifies the chemical nature of the active surface species during reaction. escholarship.orgresearchgate.net
In Situ XAS Bulk average oxidation state and local coordination environment. rsc.orgresearchgate.netTracks structural and electronic changes of the entire catalyst particle under operando conditions. nih.govrsc.org

Oxidative Catalysis in Polymer Curing Processes Initiated by this compound

The curing of alkyd resins is an oxidative process that involves the reaction of unsaturated fatty acid chains within the resin with atmospheric oxygen. specialchem.com This autoxidation process is significantly accelerated by catalysts like this compound. specialchem.comresearchgate.net

The curing of alkyd coatings is a chemical drying process involving autoxidation and polymerization. google.comgoogle.com This process is initiated by the generation of free radicals. Cobalt catalysts, such as this compound, play a crucial role in initiating the radical curing reactions through a peroxidation reaction with small amounts of alkylhydroperoxides (ROOH) present in the resin. mdpi.com This reaction produces alkoxy (RO•) and hydroxyl (HO•) radicals. mdpi.com These initial radicals then react with the unsaturated fatty acid chains (RH) of the alkyd resin to form alkyl radicals (R•). mdpi.com

The generated alkyl radicals rapidly react with atmospheric oxygen to form peroxyl radicals (ROO•). mdpi.com These peroxyl radicals can then abstract hydrogen from other unsaturated fatty acid molecules, propagating the radical chain reaction and leading to the formation of a cross-linked, three-dimensional polymer network. mdpi.commst.dk This network structure is what gives the final coating its desired hardness and durability.

Initiation: Formation of initial radicals from the decomposition of hydroperoxides, catalyzed by this compound. mdpi.com

Propagation: Reaction of alkyl radicals with oxygen to form peroxyl radicals, which then create more alkyl radicals. mdpi.com

Cross-linking: Combination of radicals to form stable carbon-carbon, ether, and peroxide bonds, resulting in the formation of a solid film. researchgate.net

This compound catalyzes the decomposition of alkyl hydroperoxides (ROOH), which are naturally formed in alkyd resins through the reaction of unsaturated oils with air. researchgate.netmdpi.com The cobalt catalyst, cycling between its Co(II) and Co(III) oxidation states, facilitates the breakdown of these hydroperoxides into highly reactive free radicals. kompozit.org.trresearchgate.net

The activation process is generally understood to follow the Haber-Weiss mechanism. researchgate.net In the initial step, the Co(II) species reacts with the hydroperoxide to generate an alkoxyl radical (RO•) and a Co(III)-OH species. researchgate.net

Co(II) + ROOH → Co(III) + RO• + OH⁻ kompozit.org.tr

Subsequently, the Co(III) species is reduced back to Co(II) by reacting with another hydroperoxide molecule, thereby producing a peroxyl radical (ROO•) and regenerating the active catalyst. kompozit.org.tr

Co(III) + ROOH → Co(II) + ROO• + H⁺ kompozit.org.tr

This catalytic cycle continuously generates radicals that initiate and propagate the autoxidation and cross-linking reactions necessary for the paint film to dry and harden. specialchem.commdpi.com

In unsaturated polyester resins, this compound acts as an accelerator, enhancing the curing and cross-linking reactions to improve mechanical properties and reduce drying time. isatis.net The curing process is a copolymerization reaction between the vinyl monomer (like styrene) and the double bonds within the unsaturated polyester chains, forming a rigid three-dimensional network. kompozit.org.tr

While the precise mechanism is not fully elucidated, it is widely accepted to proceed via a free radical pathway. isatis.net The cobalt carboxylate, such as this compound, dissociates in the resin, generating cobalt ions (Co²⁺ and Co³⁺). isatis.net These ions then interact with the double bonds of the resin to form carbon-centered radicals, which initiate the chain growth of polymerization. isatis.net The catalyst provides an alternative reaction pathway with a lower activation energy, thereby accelerating the polymerization process. isatis.net

The efficiency of this compound as a curing catalyst is intrinsically linked to the reversible redox cycle between its cobalt(II) and cobalt(III) oxidation states. researchgate.net This redox couple is central to the catalytic decomposition of hydroperoxides, which is the rate-determining step in the initiation of oxidative curing. researchgate.net

Modern analytical techniques, such as cyclic voltammetry, have been employed to study the Co(II)/Co(III) redox couple and its role in these catalytic cycles.

Unraveling the Mechanistic Pathways of Oxidative Curing in Unsaturated Resins

Controlled Radical Polymerization Mechanisms Mediated by this compound

Beyond its primary application in oxidative curing, this compound and related cobalt complexes have been investigated for their potential in mediating controlled radical polymerization (CRP) techniques. These methods aim to produce polymers with well-defined molecular weights, narrow molecular weight distributions, and controlled architectures.

Atom Transfer Radical Polymerization (ATRP) is a prominent CRP technique that relies on a reversible deactivation mechanism. While cobalt complexes have been more commonly associated with Cobalt-Mediated Radical Polymerization (CMRP), which involves the formation of a stable cobalt-carbon bond, research has also explored their use in ATRP. researchgate.netresearchgate.net

In a cobalt-catalyzed ATRP system, the mechanism involves the reversible transfer of a halogen atom (typically from an alkyl halide initiator) between the growing polymer chain and the cobalt complex. researchgate.netresearchgate.net The cobalt complex acts as the catalyst, cycling between its lower and higher oxidation states to activate and deactivate the polymer chains.

A typical cobalt-mediated ATRP process can be summarized as follows:

Activation: A cobalt(II) complex reacts with an alkyl halide initiator (R-X) to generate a radical (R•) and the oxidized cobalt(III) halide complex.

Propagation: The generated radical adds to monomer units.

Deactivation: The propagating radical reacts reversibly with the cobalt(III) halide complex to regenerate the dormant alkyl halide species and the cobalt(II) complex.

This reversible deactivation process maintains a low concentration of active radicals at any given time, minimizing termination reactions and allowing for controlled polymer growth. nih.gov Studies have shown that cobalt(II) octoate can catalyze the ATRP of monomers like styrene, leading to the formation of oligomers with low polydispersities. researchgate.net The efficiency and control of these polymerizations can be influenced by factors such as the solvent, temperature, and the ratio of monomer to initiator. researchgate.netulisboa.pt

Oxygen Evolution Reaction (OER) Mechanisms and Identification of Active Cobalt Species

Investigation of Cobalt(II) to Cobalt(IV) Conversion in OER Catalysis

The conversion of cobalt from lower to higher oxidation states is fundamental to its catalytic activity in OER. Spectroscopic and electrochemical evidence confirms that during the reaction, cobalt centers undergo dynamic oxidation state changes. nih.gov While the pre-catalyst may contain Co(II), it is rapidly oxidized under anodic potential. nih.gov

Studies combining operando X-ray absorption spectroscopy and Raman spectroscopy have provided detailed insights into this process. nih.govdicp.ac.cn It has been shown that tetrahedrally coordinated Co(II) centers can dynamically transform into highly active Co(IV) intermediates, which are the true active species for OER. nih.gov The process often involves a Co(III) intermediate, with the Co(III) to Co(IV) transition occurring just before or concurrently with the onset of oxygen evolution. dicp.ac.cn The formation of these high-valent Co(IV) species, such as CoO₂, is considered a crucial step for the catalytic cycle to proceed efficiently. nih.govnih.gov In some systems, this oxidation is facilitated by the presence of other metals, like iron, which can lower the potential required for the Co(III) to Co(IV) conversion. nih.gov

Influence of Surface Oxidation State and Spin State on OER Activity

The OER activity of cobalt-based catalysts is profoundly influenced by the oxidation and spin state of the cobalt ions on the catalyst's surface. nih.govgumed.edu.pl This relationship is particularly critical in acidic environments. researchgate.netnih.gov

Research findings indicate:

Inactive Co(II) Surfaces: Surfaces composed solely of high-spin Co(II) are found to be inactive for OER. This is attributed to the unfavorable energetics of water dissociation to form the necessary Co(III)-OH intermediates. nih.govresearchgate.netnih.gov

Essential Role of Co(III): The presence of low-spin Co(III) on the surface is essential for OER catalysis. nih.govresearchgate.net Low-spin Co(III) promotes the surface reconstruction of the cobalt oxide, a necessary step for creating active sites. nih.govgumed.edu.pl

Correlation with Activity: A clear correlation exists between the ratio of surface Co(III) to Co(II) and the catalyst's OER activity, as measured by the Tafel slope. nih.gov As the proportion of low-spin Co(III) increases (specifically, when the I(CoIII)/I(CoII) ratio is above ~1.5), the Tafel slope decreases, indicating more favorable kinetics. nih.govresearchgate.net

This structure-activity relationship highlights that the catalytic performance is not determined by the bulk composition but by the specific electronic configuration of the surface cobalt atoms under operating conditions. nih.gov

Table of Research Findings on Cobalt Oxidation/Spin State and OER Activity

Surface SpeciesSpin StateOER Activity in AcidMechanistic RoleCitation
Co(II)High-spinInactiveUnfavorable water dissociation to form Co(III)-OH nih.govnih.gov
Co(III)Low-spinEssential for activityPromotes surface reconstruction and OER catalysis nih.govgumed.edu.plresearchgate.net

Catalytic Mechanisms and Reaction Pathways Involving Cobalt Dioctanoate

Catalytic Applications

The oxidation of water to molecular oxygen is a critical reaction for various renewable energy technologies. Cobalt-based catalysts are among the most studied for this process. The mechanism of water oxidation can generally be divided into three phases: initial oxidation and deprotonation of the catalyst to form a high-valent metal-oxo species, the formation of the oxygen-oxygen bond, and finally, the release of molecular oxygen to regenerate the catalyst. frontiersin.org

Two primary mechanisms are proposed for the crucial O-O bond formation step: water nucleophilic attack (WNA) and radical coupling (RC). frontiersin.orgnih.gov In the WNA mechanism, a water molecule or hydroxide (B78521) ion attacks a metal-oxo species. frontiersin.org In contrast, the radical coupling (RC) mechanism, also referred to as the interaction of two metal-oxo (I2M) species, involves the coupling of two metal-oxyl radical species to form the peroxide bond. frontiersin.orgjkcs.or.kr

In the context of cobalt-catalyzed systems, computational and experimental studies have provided evidence for the feasibility of the RC pathway. The general steps are as follows:

Formation of High-Valent Cobalt-Oxo Species: The catalytic cycle begins with the cobalt catalyst undergoing several proton-coupled electron transfers (PCETs) to reach a highly oxidized state. frontiersin.orgnih.govresearchgate.net This leads to the formation of a Co(IV)=O species. jkcs.or.krjkcs.or.kr

Radical Coupling: The key step is the direct coupling of two adjacent Co(IV)=O groups. jkcs.or.krmit.edu These Co(IV)=O species can be described as having significant Co(III)-O• radical character. mit.edu The formation of the O-O bond is proposed to occur spontaneously with a low kinetic barrier once two of these oxo groups are adjacent. jkcs.or.krmit.edu Density Functional Theory (DFT) calculations on cobalt oxide cubane (B1203433) models support this direct coupling as a thermodynamically favorable and kinetically accessible pathway. jkcs.or.krmit.edu

Oxygen Release: Following the O-O bond formation, further steps involving oxidation and deprotonation lead to the release of O2 and the regeneration of the initial catalyst state. frontiersin.orgmit.edu

Studies using techniques like rapid-scan FT-IR spectroscopy have detected surface intermediates such as Co(IV)=O, lending experimental support to its role in the catalytic cycle. jkcs.or.krjkcs.or.kr The direct coupling mechanism is distinct from the WNA pathway, which would require a different set of intermediates and reaction conditions, such as the formation of a Co(V)=O species before a nucleophilic attack by water could occur, a state for which there is less experimental evidence. mit.edu The efficiency and prevalence of the RC mechanism depend on the specific structure of the cobalt catalyst, as the arrangement of cobalt centers must allow for the proximity of two Co=O groups. jkcs.or.kr

Cobalt compounds, often in conjunction with other metals like platinum, are utilized as catalysts in the methanol (B129727) oxidation reaction (MOR), which is fundamental to direct methanol fuel cells (DMFCs). nih.govtandfonline.com The reaction network is complex, and the role of cobalt is often described by a bifunctional mechanism. nih.gov In this model, different components of the catalyst perform distinct roles. For instance, in Pt-Co alloy catalysts, platinum is primarily responsible for the dehydrogenation of methanol to form adsorbed carbon monoxide (Pt-CO), while cobalt facilitates the breaking of water molecules to generate hydroxyl species (Co-OH). nih.gov The subsequent reaction between the surface-bound Pt-CO and Co-OH species produces CO2, regenerating the active sites for another cycle. nih.gov

The oxidation state of cobalt significantly influences both the activity and selectivity of the reaction. core.ac.ukresearchgate.net

More reduced cobalt species (e.g., CoO) tend to favor the partial oxidation of methanol to formaldehyde (B43269). core.ac.ukresearchgate.net

More oxidized cobalt species (e.g., Co3O4) or mixed oxide phases tend to promote the complete oxidation of methanol to CO2. core.ac.ukresearchgate.net

The surface of the cobalt catalyst dynamically adapts to the reaction conditions, particularly the methanol-to-oxygen ratio. core.ac.uk Even in oxygen-rich environments, a Co3O4 surface can be partially reduced during the reaction. core.ac.uk In the complete absence of oxygen, methanol can reduce cobalt oxides to the metallic state, leading to the production of hydrogen and carbon monoxide. core.ac.ukresearchgate.net

Table 1: Influence of Cobalt Oxidation State on Methanol Oxidation Products

Cobalt Oxidation State Primary Product Reaction Type
CoO (more reduced) Formaldehyde Partial Oxidation
CoO/Co3O4 (mixed) Carbon Dioxide Total Oxidation
Co (metallic) H2 and CO Decomposition/Reforming

The selective catalytic reduction (SCR) of nitrogen oxides (NOx) is a vital technology for controlling emissions from both stationary and mobile sources. conicet.gov.ard-nb.info Cobalt-based catalysts, particularly cobalt-exchanged zeolites, have shown significant activity for reducing NOx to N2 using reductants like hydrocarbons (e.g., propane, methane) or ammonia (B1221849) (NH3). conicet.gov.armdpi.comconicet.gov.ar

The effectiveness of the catalyst is highly dependent on the nature and dispersion of the cobalt species within the support material. conicet.gov.aracs.org Several types of cobalt species can be present, and they contribute differently to the catalytic activity:

Isolated Co(II) ions: These ions, exchanged into the cationic sites of zeolites like ZSM-5, are often considered the primary active sites, especially for low-temperature SCR. mdpi.comacs.org In Co/ZSM-5, these ions can be anchored at different crystallographic sites (α, β, and γ), with those at the β and γ sites being linked to low-temperature activity (<300 °C). acs.org

The choice of support material and reductant is also critical. Zeolites with specific pore structures and silicon-to-aluminum ratios are preferred to achieve high activity. mdpi.com The addition of noble metals like palladium can enhance the performance and water tolerance of cobalt-zeolite catalysts. mdpi.com When ammonia is used as the reductant, the reaction mechanism involves the adsorption of NOx species (forming nitrates and nitrites) and ammonia on the catalyst surface. aimspress.comtandfonline.com Cobalt-ceria catalysts have also been investigated, where the interaction between cobalt and ceria enhances the reducibility and improves the adsorption of NO, leading to better SCR activity. osti.gov

Table 2: Active Cobalt Species in NOx SCR and Their Associated Activity Range

Cobalt Species Typical Location Associated SCR Activity Temperature Range
Isolated Co(II) ions Zeolite exchange sites (β, γ) Low Temperature (<300 °C)
Amorphous/Crystalline Cobalt Oxides Zeolite surface High Temperature (>300 °C)
Surface Co3O4 Nanomaterials Ceria support Enhanced overall activity

Cobalt-catalyzed hydrogenation of unsaturated bonds (e.g., in alkenes) offers a cost-effective alternative to processes using precious metals. Mechanistic studies have revealed several potential pathways, which can differ from the classic mechanisms observed for rhodium or iridium catalysts. uit.noscispace.com

Two of the primary mechanistic proposals are the unsaturated pathway and the dihydride pathway . uit.no

Unsaturated Pathway: In this route, the alkene substrate coordinates to the cobalt center first, forming a cobalt-enamide complex. This is followed by the activation of hydrogen. uit.no In-situ monitoring of certain cobalt-catalyzed asymmetric hydrogenations has identified the (phosphine)Co(enamide) complex as the catalyst resting state, providing strong support for this pathway. uit.no The subsequent addition of H2 to this intermediate is often the rate- and selectivity-determining step. uit.no

Dihydride Pathway: This pathway involves the initial activation of H2 by the cobalt catalyst to form a cobalt-dihydride species. The alkene then inserts into a Co-H bond. While cobalt-dihydride complexes can be synthesized and are competent precatalysts, their direct observation as a key intermediate in the main catalytic cycle is less common for some systems. uit.no

More recently, a radical hydrogen-atom transfer (HAT) pathway has been identified, particularly for cobalt complexes with redox-active ligands. uchicago.eduacs.org In this mechanism, the ligand itself participates in the reaction by storing hydrogen equivalents. uchicago.eduacs.org This ligand-assisted pathway avoids classic organometallic steps like the insertion of an olefin into a metal-hydride bond. uchicago.eduacs.org The reaction proceeds through radical intermediates, which has been confirmed by experiments using radical clock substrates. uchicago.edu This pathway highlights the importance of the secondary coordination sphere in enabling novel reactivity.

Mechanistic studies have also led to the isolation and characterization of key intermediates, such as dinuclear hydridocobaltate anions with bridging hydride ligands, which are considered active catalyst species in some homogeneous hydrogenation reactions. scispace.com The catalytic cycle can involve two-electron redox cycling between Co(0) and Co(II) states. uit.no

Table 3: Comparison of Proposed Hydrogenation Pathways

Pathway Key Initial Step Key Intermediate(s)
Unsaturated Pathway Alkene coordination to Co Cobalt-enamide complex
Dihydride Pathway H2 activation by Co Cobalt-dihydride complex
Radical HAT Pathway H2 activation/storage by ligand Radical intermediates, hydrogenated ligand

Kinetic Studies and Performance Analysis of Cobalt Dioctanoate Catalysis

Reaction Kinetics of Alkyd Resin Curing Catalyzed by Cobalt Dioctanoate

The drying, or curing, of alkyd resins is an oxidative polymerization process that is significantly accelerated by the presence of driers, with cobalt-based catalysts being among the most potent. chimia.chpaintingbestpractices.com this compound acts as a surface drier, primarily catalyzing the oxidation at the air-coating interface. chimia.ch The mechanism involves the formation of hydroperoxides from the unsaturated fatty acids in the alkyd resin, which are then decomposed by the cobalt catalyst into radicals that initiate the crosslinking reactions. researchgate.net

The concentration of cobalt has a direct and significant impact on the drying speed of alkyd resins. paint.org Generally, an increase in cobalt concentration leads to a faster surface drying time. paint.org This is attributed to the increased rate of hydroperoxide decomposition and subsequent radical formation, which accelerates the polymerization and crosslinking of the resin. researchgate.net

However, there is a limit to this effect. While increasing the cobalt concentration initially shortens the drying time, excessively high concentrations can lead to negative effects such as surface wrinkling and potential discoloration of the paint film. chimia.chpaintingbestpractices.com Therefore, optimizing the cobalt concentration is crucial for achieving rapid drying without compromising the final film quality. Studies have shown that even small variations in cobalt content can produce measurable differences in drying performance. For instance, in some formulations, increasing the cobalt content from 0.05% to 0.10% (by weight of Co per alkyd) can result in a noticeable decrease in surface dry time. paint.org

The following table illustrates the general relationship between cobalt concentration and drying time for a typical alkyd resin, though specific values can vary based on the resin formulation and other additives.

Cobalt Concentration (% w/w on resin)Relative Surface Drying TimeRelative Through-Drying Time
LowSlowSlow
OptimalFastModerate
HighVery FastSlow (due to surface skinning)

The crosslinking of alkyd resins catalyzed by this compound is a complex process involving multiple reaction steps, including initiation, propagation, and termination. researchgate.net The initiation phase is largely driven by the catalytic decomposition of hydroperoxides by the cobalt salt. researchgate.net The activation energy for this catalyzed decomposition is significantly lower than for uncatalyzed decomposition, dropping from approximately 90-170 kJ/mol to 40-50 kJ/mol, which explains the rapid drying at ambient temperatures. paint.org

Quantitative Analysis of Cobalt Concentration Influence on Drying Speed

Cure Kinetics of Unsaturated Polyester (B1180765) Resins with this compound

In the curing of unsaturated polyester (UP) resins, this compound acts as a promoter (or accelerator) in conjunction with an initiator, typically a peroxide like methyl ethyl ketone peroxide (MEKP). ias.ac.inmsu.edu The cobalt promoter accelerates the decomposition of the peroxide initiator at ambient temperatures, generating the free radicals necessary to initiate the copolymerization reaction between the unsaturated polyester and a reactive monomer, such as styrene. ias.ac.inrevistadechimie.ro

Gel time is a critical parameter in the processing of unsaturated polyester resins, representing the point at which the liquid resin begins to transition into a solid gel. ias.ac.in The curing time is the time required to reach a fully hardened state. Both gel time and curing time are strongly influenced by the concentration of this compound.

Experimental studies consistently show that increasing the concentration of the cobalt promoter, while keeping the initiator concentration constant, leads to a decrease in both gel time and curing time. ias.ac.inrevistadechimie.ro This is due to the increased rate of radical generation from the peroxide decomposition. revistadechimie.ro The relationship between the reciprocal of the gel time and the cobalt concentration is often found to be linear. revistadechimie.ro

The following interactive table provides a representative example of how gel time and peak exotherm time (an indicator of curing rate) can vary with different ratios of MEKP initiator and cobalt promoter.

MEKP Initiator (phr)Cobalt Promoter (phr)Gel Time (minutes)Peak Exotherm Time (minutes)
1.00.52535
1.01.01525
2.00.51320
2.01.0712

Note: phr = parts per hundred resin. Data is illustrative.

The curing of unsaturated polyester resins is a highly exothermic process, and the rate of heat generation is directly related to the reaction rate. ias.ac.inrevistadechimie.ro Both the initiator (MEKP) and promoter (this compound) concentrations have a significant impact on the reaction rate and the peak exotherm temperature.

Increasing the concentration of either the initiator or the promoter results in a faster reaction rate and a higher peak exotherm temperature. ias.ac.inrevistadechimie.ro This is because higher concentrations of these components lead to a greater concentration of free radicals, which in turn accelerates the polymerization process. revistadechimie.ro However, an excessively high peak exotherm can be detrimental, potentially causing thermal stresses, cracking, or discoloration in the final product. Therefore, a careful balance of initiator and promoter concentrations is necessary to achieve a desirable curing rate without excessive heat generation. revistadechimie.ro

Studies have shown that varying the MEKP and cobalt concentrations can significantly alter the time-temperature profile of the curing reaction. ias.ac.in For instance, increasing the MEKP concentration from 1% to 2% at a constant cobalt level can substantially shorten the gel time and increase the peak exotherm temperature. researchgate.net Similarly, increasing the cobalt concentration at a constant MEKP level has a similar accelerating effect. ias.ac.inresearchgate.net

The complex curing behavior of unsaturated polyester resins can be described and predicted using various kinetic models. Differential Scanning Calorimetry (DSC) is a common technique used to gather the experimental data needed for these models by measuring the heat flow associated with the curing reaction. kpi.uacore.ac.uk

Two types of models are frequently employed: isoconversional models and autocatalytic models.

Isoconversional models , such as the Ozawa-Flynn-Wall and Kissinger methods, are used to determine the activation energy of the curing reaction as a function of the degree of conversion, without assuming a specific reaction model. researchgate.netnih.gov Studies on UP resin systems with this compound have shown that the activation energy can vary during the reaction, often indicating a multi-step process. nih.gov The curing process often exhibits two main stages: a redox-initiated polymerization at lower temperatures and a thermally initiated decomposition of the remaining peroxide at higher temperatures, each with its own characteristic activation energy. nih.govresearchgate.net

Autocatalytic models , such as the Sesták-Berggren model, are often used because the curing of unsaturated polyesters can be autocatalytic in nature. core.ac.ukmdpi.com This means that a product of the reaction can act as a catalyst for the reaction itself. These models can provide a good fit for the experimental data and describe the reaction rate as a function of both temperature and the degree of conversion. core.ac.ukmdpi.com The general form of an autocatalytic rate equation is often expressed as: dα/dt = k(T)α^m(1-α)^n where α is the degree of conversion, t is time, k(T) is the temperature-dependent rate constant, and m and n are the reaction orders. kpi.uacore.ac.uk

These kinetic models are crucial for optimizing the curing cycle in industrial applications, allowing for the prediction of curing behavior under different temperature profiles and formulations. core.ac.uk

Activation Energies and Reaction Orders in Unsaturated Polyester Polymerization

This compound, often referred to as cobalt octoate, serves as a crucial accelerator or promoter in the curing of unsaturated polyester (UP) resins, typically in conjunction with a peroxide initiator like methyl ethyl ketone peroxide (MEKP). atamanchemicals.comisatis.netresearchgate.net The catalytic action of cobalt involves a redox reaction mechanism that facilitates the decomposition of the peroxide into free radicals, which then initiate the polymerization and cross-linking of the polyester chains with a reactive monomer, such as styrene. isatis.netresearchgate.net This process provides an alternative reaction pathway with a lower activation energy, enabling the polymerization to proceed more readily. isatis.net

Kinetic studies of this curing process using techniques like Differential Scanning Calorimetry (DSC) reveal that the reaction is complex and often exhibits multiple exothermic peaks, suggesting more than one reaction mechanism is at play. kpi.uaresearchgate.netrsc.org These are generally attributed to the initial redox-initiated decomposition of the peroxide at lower temperatures and its subsequent thermal decomposition at higher temperatures. rsc.orgnih.gov

The activation energy (Ea) for the curing process is a key kinetic parameter. Studies have shown that these values can vary depending on the specific resin system, catalyst concentrations, and the analytical model used. For UP resins cured with an MEKP/cobalt octoate system, activation energies have been reported in distinct ranges corresponding to the different stages of the reaction:

Redox Decomposition Stage: Activation energies are typically in the range of 40–60 kJ/mol. researchgate.net For instance, one study reported an average activation energy of 52.9 kJ/mol for this initial phase. kpi.ua Another investigation found values between 40.8 and 44.9 kJ/mol. researchgate.net

Thermal Decomposition Stage: At higher temperatures, the activation energy increases significantly, with reported values often between 80 and 110 kJ/mol. nih.govresearchgate.net One study calculated an average value of 61.9 kJ/mol across a specific heating range, while another reported values of 80.4–87.6 kJ/mol for the thermal decomposition stage. kpi.uaresearchgate.net

Kinetic Parameters for Unsaturated Polyester Resin Curing with Cobalt Octoate/MEKP.
Kinetic ParameterReported Value RangeReaction StageSource
Activation Energy (Ea)40–60 kJ/molRedox Decomposition researchgate.net
Activation Energy (Ea)80–110 kJ/molThermal Decomposition nih.govresearchgate.net
Average Activation Energy (Ea)52.9 kJ/molAutocatalysed Process (5–20°C/min) kpi.ua
Average Activation Energy (Ea)61.9 kJ/molnth-Order Process (10–30°C/min) kpi.ua
Reaction Order (n)~0.85Overall kpi.ua

Kinetics of Controlled Radical Polymerization with this compound

Cobalt-mediated radical polymerization (CMRP) is a versatile and powerful reversible-deactivation radical polymerization (RDRP) technique for synthesizing polymers with controlled molecular weights and low dispersity (Đ). nih.govchemrxiv.org The mechanism relies on the labile nature of the cobalt(III)-carbon bond, which can undergo facile homolytic cleavage either thermally or photochemically. nih.govchemrxiv.org This process allows for the controlled polymerization of various monomers, including acrylates and vinyl acetate (B1210297), through either a reversible termination (RT) or a degenerative transfer (DT) mechanism, depending on the specific cobalt complex and monomer used. chemrxiv.orgresearchgate.netscispace.com The rates of CMRP can be comparable to those of conventional free-radical polymerizations due to the efficient cleavage of the Co-C bond. nih.govchemrxiv.org

Polymerization Efficiency and Control over Molecular Weight Dispersity

A key feature of a successful controlled polymerization is the ability to produce polymers with a narrow molecular weight distribution, indicated by a low dispersity (Đ) value, ideally close to 1.0. In CMRP, the level of control is highly dependent on reaction conditions and the nature of the cobalt catalyst.

Research has demonstrated that CMRP can achieve excellent control, with dispersity values often below 1.5. researchgate.net For example, in the polymerization of n-butyl acrylate (B77674) mediated by certain Co(II)-Schiff-base complexes, dispersities of less than 1.50 were achieved. researchgate.net In another instance, the polymerization of vinylidene fluoride (B91410) (PVDF) using bis(acetylacetonato)cobalt(II) (Co(acac)2) yielded polymers with low dispersities (Đ = 1.35). researchgate.net

However, initiation efficiency can be a challenge. Initiation efficiency refers to the percentage of initiator molecules that successfully start a polymer chain. In some CMRP systems, the observed molecular weight can be significantly higher than the theoretical value, indicating a low initiation efficiency. chemrxiv.org For instance, in one study, an initiation efficiency of only 24% was observed, which was later improved to 50% by adding an organozinc reagent. chemrxiv.org The use of packed columns in CMRP has been shown to physically enhance the probability of producing polymers with higher molecular weight and lower polydispersity by promoting the generation of long-lived propagating radicals. researchgate.net

Examples of Dispersity Control in Cobalt-Mediated Radical Polymerization.
MonomerCobalt Complex TypeAchieved Dispersity (Đ)Source
n-Butyl AcrylateCo(II)-Schiff-base< 1.50 researchgate.net
Vinylidene FluorideCo(acac)21.35 researchgate.net
AcrylateCobalt complex with organozinc reagent1.15 nih.govchemrxiv.org
N,N-dimethylacrylamideMacromolecular organocobalt complexLow (< 1.5) rsc.org

Impact of Ligand Exchange on Polymerization Control and Kinetics

For instance, in the polymerization of vinyl acetate, the addition of a Lewis base like pyridine (B92270) can coordinate to the cobalt complex. scispace.com This coordination can change the polymerization mechanism from a degenerative chain transfer process to a more controlled reversible termination process. scispace.com The Lewis base saturates the coordination site on the Co(III) species after the Co-C bond breaks, which energetically stabilizes the resulting Co(II) species and shifts the radical formation equilibrium. scispace.com

Similarly, in the copolymerization of propylene (B89431) oxide and carbon dioxide catalyzed by Salen-type cobalt complexes, ligand exchange between the initial complex and cocatalysts like [PPN]Cl is a key mechanistic step. mdpi.com The nature of the ligands and attacking anions influences the rate of copolymerization and the molecular weight distribution of the resulting polycarbonate. mdpi.com The steric and electronic properties of the ligands can be tailored to modulate the reactivity of the cobalt catalyst, affecting polymerization rates and the degree of control over the final polymer's characteristics. cdmf.org.br

Strategies for Elimination of Induction Periods in Polymerization

A common issue in CMRP is the presence of an induction period, which is the initial delay before polymerization begins. This period is often associated with the time required to convert the initial Co(II) complex into the active organocobalt(III) dormant species by trapping initial radicals. scispace.comresearchgate.net Eliminating or reducing this induction period is crucial for improving reaction efficiency and control.

Several strategies have been developed to address this:

Use of Pre-formed Organocobalt(III) Initiators: Directly using a synthesized alkylcobalt(III) complex as the initiator can suppress the induction period, as the active dormant species is already present at the start of the reaction. scispace.com

Addition of Coordinating Ligands: The addition of ligands like pyridine has been shown to make the polymerization of vinyl acetate faster and to eliminate the induction period. scispace.com

In Situ Generation of Co-H Initiators: A novel approach involves the in situ generation of a cobalt-hydride (Co-H) species. nih.govacs.org This is achieved by oxidizing a Co(II) complex and then performing a transmetalation with a silane. The resulting Co-H species initiates polymerization rapidly via hydrometalation of the monomer, which precludes an induction period and provides excellent control over molecular weight and dispersity. nih.govacs.org This method has been shown to be effective for monomers like acrylates and acrylamides. nih.govacs.orgrsc.org

Eliminating the induction period allows the polymerization behavior to be governed entirely by the catalyst's electronic effects on the activation/deactivation rates, leading to more predictable and controlled outcomes. nih.govacs.org

Catalytic Activity and Selectivity in Advanced Oxidation and Redox Reactions

This compound and related cobalt carboxylates are effective catalysts for redox reactions, a property that extends beyond polymerization. atamanchemicals.comborchers.combiosynth.com The catalytic cycle typically involves the shuttling of cobalt between its Co(II) and Co(III) oxidation states. atamanchemicals.comborchers.com This ability to easily change valency allows it to catalyze the dissociation of hydroperoxides, which is fundamental to its role as a "drier" in paints and coatings by promoting oxidative cross-linking. atamanchemicals.comborchers.com This redox activity also makes cobalt compounds candidates for use in advanced oxidation processes (AOPs) for environmental remediation, although specific studies on this compound in this context are less common than for other cobalt forms like oxides.

Overpotential Requirements and Current Density in Oxygen Evolution Reaction

The oxygen evolution reaction (OER) is a critical, yet often kinetically sluggish, half-reaction in electrochemical processes like water splitting. Developing efficient, low-cost electrocatalysts to lower the energy barrier, or overpotential, for OER is a major research focus. rsc.org Cobalt-based materials, including oxides, hydroxides, and complexes, are among the most promising non-precious metal catalysts for this reaction. researchgate.netresearchgate.netacs.org

While studies focusing specifically on this compound as an OER catalyst are scarce, research on related cobalt compounds provides relevant insights into the performance metrics. The key parameters are the overpotential (η) required to achieve a specific current density (typically 10 mA cm⁻²) and the Tafel slope, which indicates the reaction kinetics.

Overpotential (η): This is the difference between the thermodynamic potential for OER (1.23 V vs. RHE) and the potential at which the reaction actually occurs at a given rate. Lower overpotentials signify higher catalyst efficiency. Various cobalt-based catalysts have shown overpotentials ranging from as low as 170 mV to over 500 mV at a current density of 10 mA cm⁻². researchgate.netnih.govresearchgate.net For example, a cobalt-based coordination complex achieved an overpotential of 170 mV, while a cobalt-doped NiFe-layered double hydroxide (B78521) catalyst required an overpotential of 230 mV to reach a higher current density of 100 mA cm⁻². nih.govacs.orgnih.gov

Current Density: This measures the rate of the electrochemical reaction per unit area of the electrode. Higher current densities at lower overpotentials are desirable.

Tafel Slope: A smaller Tafel slope (measured in mV dec⁻¹) indicates faster reaction kinetics. For cobalt-based catalysts, Tafel slopes can range from approximately 38.5 mV dec⁻¹ to over 70 mV dec⁻¹. acs.orgnih.govmdpi.com

Modifying cobalt catalysts, for example by doping or by substituting surface groups with carboxylates, can enhance OER activity by modulating the electronic structure, weakening the adsorption of reaction intermediates, and improving the kinetics of O-O bond formation. rsc.orgacs.org

OER Performance of Various Cobalt-Based Catalysts (for comparison).
Catalyst MaterialOverpotential (η) @ 10 mA cm⁻²Tafel Slope (mV dec⁻¹)Source
Co₃O₄/gCN422.3 mV72.8 mV dec⁻¹ mdpi.com
Co-based Coordination Complex (K-500)170 mV68.3 mV dec⁻¹ nih.gov
Carboxylate-modified α-Co(OH)₂288 mVN/A rsc.org
CoNiFe-LDH/NF230 mV (@ 100 mA cm⁻²)38.5 mV dec⁻¹ acs.orgnih.gov
Homogeneous Cobalt Complex (phosphate buffer)520 mVN/A researchgate.net

Influence of Cobalt Oxidation State on Methanol (B129727) Oxidation Selectivity

The oxidation state of cobalt within a catalytic system is a critical determinant of its activity and selectivity in methanol oxidation. Research on various cobalt-based catalysts demonstrates that the relative presence of different cobalt oxidation states, primarily Co(II) and Co(III), significantly directs the reaction pathway towards either partial oxidation to formaldehyde (B43269) or complete oxidation to carbon dioxide.

Studies on model cobalt catalysts have shown that the selectivity of methanol oxidation is intrinsically linked to the oxidation state of the cobalt atoms. core.ac.ukresearchgate.net More reduced cobalt species tend to favor the partial oxidation of methanol, yielding valuable chemical intermediates like formaldehyde. core.ac.ukresearchgate.net In contrast, higher oxidation states of cobalt are often associated with complete oxidation, producing carbon dioxide. core.ac.uk

The dynamic nature of the cobalt oxidation state under reaction conditions further highlights its importance. The surface oxidation state of a cobalt catalyst can adapt to the chemical potential of the methanol/oxygen reaction mixture. core.ac.ukresearchgate.net For instance, in an environment rich in oxygen, a Co3O4 surface, which contains both Co(II) and Co(III), may become partially reduced. The extent of this reduction increases with higher concentrations of methanol. core.ac.ukresearchgate.net

The interplay between different cobalt oxidation states is a recurring theme in the catalytic oxidation of alcohols. For example, in certain systems, a synergistic effect between Co(II) and Co(III) is proposed to be essential for high catalytic performance. The specific ratio and arrangement of these oxidation states on the catalyst surface can dictate the reaction mechanism and, consequently, the selectivity towards desired products.

Catalyst Stability, Deactivation, and Regeneration Studies in Cobalt Based Systems

Comprehensive Analysis of Catalyst Deactivation Mechanisms Relevant to Cobalt Dioctanoate Related Catalysis

This compound, also known as cobalt(II) 2-ethylhexanoate, serves as a common precursor for synthesizing highly dispersed cobalt catalysts. Upon thermal decomposition and reduction, it forms the catalytically active metallic cobalt nanoparticles. The stability of these active species is paramount for sustained catalytic performance. However, the harsh conditions of many catalytic reactions, such as high temperatures and the presence of various chemical species, can lead to a gradual loss of activity. shokubai.orgscispace.com The principal deactivation mechanisms identified for such cobalt-based systems are multifaceted and often interconnected. mdpi.comresearchgate.net These include the deposition of carbonaceous materials, the sintering of cobalt nanoparticles, oxidation of the active metallic sites, chemical reactions with the support material, and dynamic changes to the catalyst surface structure. mdpi.comresearchgate.net

Catalyst poisoning refers to the strong chemisorption of species onto active sites, leading to a sharp decline in catalytic activity. In cobalt-catalyzed reactions, two main types of poisoning are prevalent: carbon deposition and poisoning by heteroatomic contaminants from the feed stream.

Carbon Deposition: Carbon deposition is widely regarded as a primary cause of deactivation for cobalt catalysts. researchgate.netresearchgate.net It can manifest in several forms, including the blockage of the catalyst's pore structure by heavy hydrocarbon products and the formation of amorphous or graphitic carbon layers on the active cobalt clusters. researchgate.netresearchgate.net The Boudouard reaction (2CO ⇌ C + CO₂) is a key pathway for carbon formation, especially on terrace sites of the cobalt surface. acs.org While some forms of amorphous carbon may be hydrogenated and removed under reaction conditions, graphitic carbon is generally unreactive and irreversibly poisons the catalyst by blocking active sites. acs.org Studies have shown that the accumulation of polymeric carbon on the catalyst surface correlates with long-term deactivation. researchgate.net

Reaction Contaminants: Syngas or other feedstocks can contain impurities that act as potent poisons for cobalt catalysts. Sulfur compounds, such as hydrogen sulfide (B99878) (H₂S), are particularly detrimental. scispace.comresearchgate.net Even at parts-per-billion (ppb) levels, sulfur adsorbs strongly onto metallic cobalt surfaces, blocking sites required for reactant adsorption and dissociation. scispace.com This can lead to a drastic loss of activity, often by several orders of magnitude. scispace.com Other potential poisons include compounds containing nitrogen or halides, which can also interact strongly with the active sites and degrade catalyst performance. researchgate.net

Table 1: Impact of Carbon and Sulfur Poisoning on Cobalt Catalysts

Poison Mechanism Effect on Performance Reversibility Source(s)
Graphitic Carbon Blocks active terrace sites, inhibits CO conversion. Strong suppression of methane (B114726) formation; less impact on higher hydrocarbon formation. Generally irreversible. acs.org
Polymeric Carbon Covers active metal and support surfaces. Contributes to long-term deactivation. Difficult to reverse. researchgate.net
Sulfur (e.g., H₂S) Strong chemisorption on active metal sites. Drastic loss of activity (3-4 orders of magnitude) at ppb levels. Considered irreversible. scispace.comresearchgate.net

Sintering is a thermal deactivation process characterized by the growth of metal nanoparticles, resulting in a decrease in the active metal surface area and, consequently, a loss of catalytic activity. mdpi.comshokubai.orgresearchgate.net This phenomenon is particularly relevant for supported cobalt catalysts operating at high temperatures, as required by many industrial processes. scispace.com The primary mechanisms of sintering are particle migration and coalescence (where entire particles move and merge) and Ostwald ripening (atomic migration from smaller particles to larger ones). tue.nl

The rate of sintering is influenced by several factors, including temperature, reaction atmosphere, and the properties of the support. rsc.org The presence of water, a common product in reactions like Fischer-Tropsch synthesis, can accelerate sintering, a process known as hydrothermal sintering. shokubai.org Research on carbon nanotube-supported cobalt catalysts has shown that particles located on the outer surfaces of the tubes are more prone to sintering than those confined within the tubes' pores, highlighting the role of spatial confinement in mitigating this deactivation pathway.

For many reactions, including Fischer-Tropsch synthesis, the active form of cobalt is the metallic state (Co⁰). tue.nl The re-oxidation of these metallic sites to catalytically inactive cobalt oxides (e.g., CoO, Co₃O₄) is a significant deactivation mechanism. mdpi.comshokubai.org This process is often driven by oxidizing agents present in the reaction environment, most notably water, which is generated in situ. mdpi.comtue.nl

The susceptibility of cobalt to re-oxidation depends on the particle size and reaction conditions. shokubai.org Smaller, more highly dispersed cobalt particles are more prone to oxidation than larger ones. mdpi.com High partial pressures of water, which occur at high conversion levels, significantly promote the re-oxidation of cobalt metal. mdpi.com While bulk cobalt oxidation is thermodynamically unfavorable under typical Fischer-Tropsch conditions, surface oxidation of small crystallites can readily occur. mdpi.comresearchgate.net The resulting cobalt oxides, such as CoO, are generally less active or inactive, leading to catalyst deactivation. acs.org However, the specific roles of different cobalt oxides can be complex, with some studies suggesting that CoO may be more active than Co₃O₄ for certain oxidation reactions, although it is often metastable and can be readily oxidized to the less active Co₃O₄. acs.orgcas.cn

A further deactivation pathway involves solid-state reactions between the active cobalt species and the support material, forming catalytically inactive mixed compounds. mdpi.comshokubai.org This is particularly prevalent with common oxide supports like alumina (B75360) (Al₂O₃) and silica (B1680970) (SiO₂). tue.nl In the presence of steam at elevated temperatures, metallic cobalt can react with the support to form phases such as cobalt aluminate (CoAl₂O₄) or cobalt silicate (B1173343) (Co₂SiO₄). shokubai.orgucl.ac.uk

These metal-support compounds are typically non-reducible under catalytic conditions and result in an irreversible loss of active cobalt sites. ucl.ac.uk The formation of these compounds is often induced by high concentrations of water, which can facilitate the diffusion and reaction between the metal and the support. ucl.ac.ukresearchgate.net For instance, studies have identified the formation of needle-like cobalt silicate structures on SiO₂-supported catalysts under high-conversion Fischer-Tropsch conditions, which are rich in water. ucl.ac.uk The choice of support material and catalyst preparation methods can influence the likelihood of forming these undesirable compounds. ucl.ac.ukresearchgate.net

The surface of a catalyst is not static but can undergo dynamic changes, or reconstruction, under reaction conditions. mdpi.comresearchgate.net This involves the rearrangement of surface atoms, often induced by the adsorption of reactants, intermediates, or products. scientificarchives.comacs.org In cobalt-based catalysis, the adsorption of carbon monoxide (CO) can induce surface reconstruction, leading to changes in the coordination of surface cobalt atoms. acs.org

Such reconstructions can alter the catalytic performance by modifying the number and nature of active sites, affecting both activity and selectivity. acs.org For example, CO-induced reconstruction of cobalt particles has been linked to changes in turnover frequency and product selectivity in Fischer-Tropsch synthesis. acs.org In other contexts, such as electrocatalysis, surface reconstruction can be beneficial, leading to the in-situ formation of a more active catalytic layer, such as cobalt (oxy)hydroxides from a phosphide (B1233454) or silicate precatalyst. rsc.orgdiva-portal.org This highlights that the effect of surface reconstruction is highly dependent on the specific reaction and the nature of the reconstructed surface.

Catalyst deactivation can be broadly categorized into chemical, thermal, and mechanical mechanisms. scispace.com The pathways discussed in the preceding sections fall primarily under chemical and thermal deactivation, which are highly relevant to systems using this compound as a precursor.

Chemical Deactivation: This includes poisoning by contaminants like sulfur and carbon scispace.comresearchgate.netresearchgate.net, re-oxidation of active metallic cobalt to inactive oxides mdpi.comshokubai.org, and the formation of inactive metal-support compounds through solid-state reactions. mdpi.comucl.ac.uk In some catalytic cycles, the cobalt catalyst itself can be chemically transformed into an inactive state, such as the formation of an inactive dimer from a cobalt(II) carboxylate complex during peroxide decomposition. researchgate.netresearchgate.net

Thermal Deactivation: This is primarily driven by high reaction temperatures and includes the sintering of cobalt nanoparticles, which leads to a loss of active surface area, and the collapse of the support's pore structure. scispace.com Solid-state reactions that form inactive metal-support compounds are also a form of thermal deactivation, as they are promoted by high temperatures. scispace.com Studies on the decomposition of carboxylates on alumina have shown that longer-chain variants like octanoate (B1194180) are more thermally stable than shorter-chain ones, which can be a factor during the initial activation of catalysts derived from this compound. tue.nl

Table 2: Summary of Deactivation Mechanisms for Cobalt-Based Catalysts

Deactivation Category Specific Mechanism Description Key Factors Source(s)
Chemical Poisoning Strong adsorption of impurities (S, C, N) on active sites. Feed purity, reaction conditions (e.g., CO partial pressure). scispace.comresearchgate.netacs.orgresearchgate.net
Chemical Re-oxidation Oxidation of active Co⁰ to inactive cobalt oxides (CoO, Co₃O₄). Water partial pressure, temperature, Co particle size. mdpi.comtue.nlshokubai.org
Chemical/Thermal Metal-Support Compound Formation Solid-state reaction of Co with the support (e.g., Al₂O₃, SiO₂). High temperature, water partial pressure, support type. mdpi.comucl.ac.ukresearchgate.net
Chemical Surface Reconstruction Dynamic rearrangement of surface atoms under reaction conditions. Adsorbate coverage (e.g., CO), reaction environment. mdpi.comresearchgate.netacs.org
Thermal Sintering Growth of Co particles, leading to loss of active surface area. High temperature, reaction atmosphere (presence of H₂O). mdpi.comshokubai.orgresearchgate.net

Surface Reconstruction Effects on Catalytic Performance

Methodologies for Enhancing Catalyst Stability and Longevity

The long-term stability of cobalt-based catalysts is a critical factor for the economic viability of industrial processes. Catalyst deactivation can occur through various mechanisms, including sintering of the active cobalt phase, formation of support-metal mixed phases, carbon deposition (coking), and oxidation of the metallic cobalt. mdpi.comresearchgate.net Consequently, significant research has focused on developing methodologies to enhance catalyst stability and extend its operational lifetime. These strategies primarily revolve around the modification of the catalyst's structural and chemical properties.

One of the most effective approaches is the use of support materials that exhibit strong interaction with cobalt particles, thereby inhibiting migration and agglomeration (sintering) at high temperatures. mdpi.com Supports like titania, silica, and alumina are commonly used, but their properties can be further tuned to improve stability. mdpi.commdpi.com For instance, coating titania (TiO₂) with a thin layer of carbon nitride has been shown to stabilize cobalt nanoparticles and prevent their encapsulation by the support material during Fischer-Tropsch synthesis, significantly reducing deactivation. acs.orgacs.org Similarly, the use of carbon supports, such as activated carbon or carbon nanotubes, can enhance stability due to strong metal-support interactions that prevent sintering. mdpi.com

The incorporation of promoters is another widely employed strategy. Promoters are substances added in small quantities to the catalyst formulation to improve its activity, selectivity, and, crucially, its stability. For example, the addition of noble metals like platinum or ruthenium to cobalt catalysts can facilitate the reduction of cobalt oxides to the active metallic state and improve resistance to oxidation. mdpi.com The use of alkali metals as promoters has been shown to alter the catalyst's structural properties, enhancing CO₂ chemisorption and improving stability in CO₂ hydrogenation reactions. mdpi.com

Structural modifications of the catalyst itself represent a further avenue for enhancing longevity. Creating mesoporous structures, for instance in cobalt-silica catalysts, can improve the accessibility of active sites and enhance operational stability by preventing pore blockage. researchgate.net Controlling the coordination environment and electronic properties of isolated cobalt atoms within a support matrix, such as a carbon nitride framework, can prevent agglomeration and oxidation, leading to a more stable and efficient catalyst. researchgate.netau.dk Research has also demonstrated that specific calcination procedures, such as using a diluted nitric oxide atmosphere instead of air, can lead to highly dispersed and stable cobalt nanoparticles on a silica support. researchgate.net

The table below summarizes key methodologies investigated for enhancing the stability of cobalt-based catalysts.

Methodology Description Primary Stability Enhancement Mechanism Example Application/System
Support Modification Coating a primary support (e.g., TiO₂) with a protective layer like carbon nitride. acs.orgacs.orgPrevents encapsulation of active cobalt particles by the support; enhances cobalt dispersion. acs.orgacs.orgFischer-Tropsch Synthesis (Co/TiO₂@CN) acs.org
Use of Promoters Adding small amounts of other metals (e.g., Ru, Pt, alkali metals) to the catalyst formulation. mdpi.commdpi.comFacilitates reduction of cobalt oxides; improves resistance to oxidation and sintering. mdpi.commdpi.comFischer-Tropsch Synthesis, CO₂ Hydrogenation mdpi.commdpi.com
Structural Engineering Synthesizing catalysts with specific porous structures (e.g., mesoporous CoSi). researchgate.netImproves active site accessibility; enhances resistance to fouling and mass transfer limitations. researchgate.netFenton-like Oxidation researchgate.net
Atomic-level Stabilization Integrating single cobalt atoms into a stabilizing matrix (e.g., carbon nitride monolayer). au.dkPrevents agglomeration and oxidation by creating a strong bonding environment for individual cobalt atoms. au.dkOxygen Evolution Reaction (OER) au.dk
Optimized Preparation Employing specific calcination atmospheres (e.g., diluted NO) during catalyst synthesis. researchgate.netAchieves smaller, highly dispersed cobalt particles that are more resistant to sintering. researchgate.netFischer-Tropsch Synthesis (Co/SiO₂) researchgate.net

Strategies and Procedures for Regeneration of Deactivated Cobalt Catalysts

Given the expense of cobalt, the ability to regenerate deactivated catalysts is crucial for the economic feasibility of many industrial applications. acs.org Regeneration aims to reverse the deactivation mechanisms that diminish catalyst performance over time, such as carbon deposition, oxidation, and sintering. mdpi.comresearchgate.net The appropriate regeneration strategy depends on the primary cause of deactivation.

Oxidative regeneration is the most widely studied and applied method, particularly for catalysts used in Fischer-Tropsch synthesis. acs.orgresearchgate.net This process typically involves a carefully controlled, multi-step procedure:

Dewaxing/Solvent Extraction : For processes that produce heavy hydrocarbons or waxes, the first step is to remove these products from the catalyst surface and pores. This is often achieved by treatment with a hot solvent or a hydrogen stream at elevated temperatures. mdpi.comresearchgate.net

Oxidation : The dewaxed catalyst is then treated with a dilute stream of an oxidizing agent, typically air or oxygen mixed with an inert gas. mdpi.comresearchgate.net This step is performed at elevated temperatures to burn off carbon deposits (coke) and to convert the sintered metallic cobalt and any cobalt carbides or oxides back into a uniform cobalt oxide phase (typically Co₃O₄). researchgate.net This process can also re-disperse the active metal through the Kirkendall effect, where the outward diffusion of cobalt during oxidation leads to the formation of hollow oxide structures. researchgate.net

Re-reduction : The final step is to reduce the cobalt oxide back to its active metallic state. This is accomplished by treating the catalyst with a hydrogen (H₂) stream at high temperatures, preparing it for re-use in the reactor. researchgate.netresearchgate.net

Multiple cycles of this oxidative regeneration process have been shown to successfully restore the activity of aged catalysts with minimal performance loss between cycles. acs.orgresearchgate.net

An alternative in-situ strategy involves carburization and hydrogenation . In this approach, a deactivated catalyst is treated sequentially with carbon monoxide (CO) and then hydrogen (H₂). rsc.org The CO treatment converts the cobalt to cobalt carbide (Co₂C), and the subsequent hydrogenation transforms the carbide back into highly active metallic cobalt. rsc.org This method can be performed directly in the reactor by altering the feed gases and has been shown to not only regenerate the catalyst but also enhance its subsequent catalytic performance compared to the fresh catalyst. researchgate.netrsc.org

Other regeneration techniques are tailored to specific deactivation modes. For instance, gasification with steam or carbon dioxide can be used to remove carbon deposits, although these methods can be slower and less complete than combustion with air. researchgate.net

The table below outlines common strategies for the regeneration of cobalt-based catalysts.

Regeneration Strategy Procedure Deactivation Mechanism Addressed Key Process Steps
Oxidative Regeneration Ex-situ or in-situ treatment involving oxidation followed by reduction. acs.orgresearchgate.netSintering, Carbon Deposition, Oxidation. mdpi.comresearchgate.net1. H₂ Dewaxing2. Controlled oxidation with dilute O₂/air3. Re-reduction with H₂ researchgate.net
In-situ Carburization/ Hydrogenation Sequential treatment with CO and then H₂ within the reactor. rsc.orgOxidation, Surface Reconstruction. rsc.org1. Switch feed from syngas to CO2. Switch feed from CO to H₂ rsc.org
Carbon Gasification Treatment with steam or carbon dioxide at elevated temperatures. researchgate.netCarbon Deposition (Coking). researchgate.netCombustion of carbon deposits with H₂O or CO₂. researchgate.net
Chemical Washing Using chemical treatments to remove poisons or deposits. catalysis.blognumberanalytics.comPoisoning, Fouling. numberanalytics.comApplication of specific chemical agents to dissolve and remove contaminants. numberanalytics.com
Thermal Treatment Applying high temperatures to remove volatile deposits. catalysis.blognumberanalytics.comCoking, Fouling. numberanalytics.comHeating the catalyst to volatilize and remove adsorbed species. numberanalytics.com

Interfacial and Surface Phenomena in Cobalt Dioctanoate Catalysis

Adsorption and Surface Species in Heterogeneous and Homogeneous Catalytic Reactions

Cobalt dioctanoate, often referred to as cobalt octoate, serves as a versatile catalyst in various chemical transformations, acting in both homogeneous and heterogeneous systems. In many applications, it functions as a precursor to the catalytically active species, which are typically cobalt oxides or mixed metal oxides. The interfacial and surface phenomena occurring during catalysis are critical to understanding the reaction mechanisms and catalyst performance.

In homogeneous catalysis, such as in the transesterification of polyurethanes or the oxidative curing of alkyd paints, this compound facilitates the reaction in the liquid phase. researchgate.netacs.org The catalytic cycle in these systems involves the coordination of reactants to the cobalt center. For instance, in transesterification reactions, the mechanism can involve the formation of a metal alkoxylate intermediate. researchgate.net

When used as a precursor for heterogeneous catalysts, this compound is typically deposited on a support material and then thermally treated (calcined) to form cobalt oxide nanoparticles. The nature of the support and the preparation conditions significantly influence the resulting catalyst's surface properties. The adsorption of reactant molecules onto the surface of these cobalt-based catalysts is the initial step in a cascade of elementary reactions. Studies on related cobalt catalyst systems have identified various adsorbed species that are key intermediates in reactions like CO2 hydrogenation and selective catalytic reduction of NOx. researchgate.netresearchgate.net

In-situ and operando spectroscopic techniques are indispensable tools for identifying short-lived surface intermediates under reaction conditions, providing mechanistic insights. Infrared (IR) spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is widely used for this purpose. irdg.org

Methoxy (B1213986) and Formate (B1220265) Species: In the context of CO2 hydrogenation to methanol (B129727) or higher alcohols over cobalt-containing catalysts, methoxy (CH3O) and formate (HCOO) species are commonly observed surface intermediates. researchgate.netirdg.orguu.nl In-situ Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) has been instrumental in detecting these species. For example, in studies on Ga-promoted CuCo-based catalysts for CO2 hydrogenation, DRIFTS analysis identified formate species as key reaction intermediates. researchgate.net Similarly, on various copper catalysts supported on metal oxides, including those containing cobalt, the formation of formate species from CO2 is a critical step, and their presence and stability can be directly monitored by IR spectroscopy. irdg.org The introduction of promoters can significantly influence the stability of these intermediates; for instance, potassium-loaded Cu/CoOx catalysts were found to enhance the stabilization of formate species, thereby boosting ethanol (B145695) production. acs.org

The table below summarizes typical IR absorption bands observed for methoxy and formate intermediates on cobalt-containing catalysts.

Adsorbed SpeciesCatalyst System ExampleTypical IR Bands (cm⁻¹)Spectroscopic TechniqueReference
Methoxy (CH₃O)CexZr₁-xO₂ (with Co promoter)2957In-situ FT-IR irdg.org
Formate (HCOO)K-loaded Cu/CoOx~1590, ~1380, ~1365In-situ DRIFTS acs.org
Formate (HCOO)Cu-Co-Al layered double hydroxide (B78521) derived catalystsNot specifiedIn-situ DRIFTS acs.org
Formate (HCOO)Ga-Promoted CuCo-Based CatalystsNot specifiedIn-situ DRIFTS researchgate.net

Dinitrosyl Species: In reactions involving nitrogen oxides (NOx), such as the selective catalytic reduction (SCR) of NO, cobalt-based catalysts can form nitrosyl and dinitrosyl complexes on their surface. The characterization of these species is crucial for understanding the deNOx mechanism. On supported cobalt oxide catalysts, in-situ FTIR studies have identified different types of adsorbed NO species, including linear and bridged nitrosyls, as well as dinitrosyl species (Co(NO)₂). researchgate.net The formation and reactivity of these dinitrosyl species are often linked to the catalyst's activity. For instance, studies on ceria-supported cobalt oxide catalysts have shown that the choice of the cobalt precursor, which could include organometallic salts like this compound, affects the final cobalt oxide distribution and its interaction with the support, thereby influencing its deNOx activity. researchgate.net

Dynamics of Surface Reconstruction and its Consequence on Catalytic Activity

Catalyst surfaces are not static entities; they can undergo dynamic changes in their structure and composition under reaction conditions. This phenomenon, known as surface reconstruction, can have profound effects on catalytic activity and selectivity. While specific studies detailing the surface reconstruction of catalysts derived directly from this compound are not prevalent, the extensive research on cobalt oxide-based catalysts, the common active form derived from such precursors, provides significant insights.

Catalytic processes, especially those driven by temperature, voltage, or light, can induce changes in the chemical valences, phases, and coordination environments of the catalyst. acs.org For many oxide-based catalysts used in oxidation reactions, an amorphous metal hydroxide or oxyhydroxide layer often forms on the surface during catalysis, which is considered the true active species. acs.org

In the context of electrocatalysis, such as the oxygen evolution reaction (OER), cobalt-based oxides are known to undergo significant surface reconstruction. For example, layered transition metal oxides like LiCoO₂ can transform into a more catalytically active (oxy)hydroxide phase on the surface during water oxidation. uu.nl This reconstruction involves changes in the cobalt oxidation state and leaching of cations, which fundamentally redefines the active sites. uu.nl Similarly, studies on nonstoichiometric mixed metal oxides containing cobalt have shown that surface restructuring, through the dissolution of certain cations and the in-situ formation of a cobalt oxyhydroxide shell, is the universal source of high OER activity. lsu.edu

These dynamic changes highlight that the pre-catalyst, such as this compound, may simply be a precursor to the true, dynamically-formed active surface. Understanding and controlling this surface reconstruction is a key challenge in designing more efficient and stable catalysts. The initial choice of precursor and support can influence the pathway and extent of this reconstruction, ultimately determining the catalyst's performance.

Development of Alternative Catalytic Systems and Synergistic Effects in Coatings and Polymer Science

Design and Evaluation of Cobalt Replacement Catalysts in Alkyd Curing

The primary role of cobalt catalysts in alkyd curing is to accelerate the autoxidation process, leading to the formation of a dry, hard film. paint.orgborchers.com However, due to the reclassification of cobalt compounds, there is a significant push to find viable alternatives. mdpi.comresearchgate.net The ideal replacement must not only be effective in promoting drying but also be cost-effective, environmentally sustainable, and compatible with existing coating formulations. pcimag.com

Iron and manganese have emerged as the leading candidates for replacing cobalt in alkyd driers. paint.orgpaint.org Both are more abundant and present a more favorable environmental profile than cobalt. pcimag.com

Manganese-Based Catalysts: Manganese carboxylates have long been recognized for their drying activity, although they are generally less active than their cobalt counterparts. paint.orgpaint.org A significant drawback of traditional manganese soaps, like manganese(II) 2-ethylhexanoate, is their tendency to impart a brown color to the coating, especially at the higher concentrations needed to match cobalt's performance. mdpi.compaint.org This discoloration limits their use in light-colored or clear coatings. mst.dk

Recent advancements have focused on developing manganese complexes with organic ligands, such as those based on triazacyclononane (TACN) and its derivatives (e.g., Me₃TACN, Me₄DTNE). mdpi.compcimag.com These complexes exhibit significantly enhanced catalytic activity, allowing for lower manganese concentrations and thus reducing the discoloration issue. mdpi.compcimag.com For instance, manganese complexes with bridged TACN ligands have shown notable activity in paint drying. pcimag.com

Iron-Based Catalysts: Traditional iron soaps generally show poor catalytic activity at ambient temperatures compared to cobalt and manganese, though they perform well at elevated temperatures in applications like stoving enamels. paint.orgpaint.org A major challenge with iron carboxylates is the distinct yellow-brown color they impart to formulations. paint.org

A breakthrough in this area has been the development of iron-bispidon complexes. paint.orgpaint.org These high-performance catalysts (HPCs) demonstrate vastly improved catalytic activity at very low iron concentrations. paint.org For example, in a medium-oil alkyd resin, the required iron content can be reduced from a typical 0.08 wt% to as low as 0.0007 wt%, significantly minimizing color impact to a level often below that of cobalt-based systems. paint.org Fe-bispidon complexes have proven to be a leading alternative for both waterborne and solventborne alkyd paints. paint.org

Table 1: Comparison of Cobalt, Manganese, and Iron-Based Catalysts in Alkyd Curing
Catalyst TypeRelative Activity (Ambient Temp)Color ImpartedKey AdvantagesKey DisadvantagesRecent Developments
Cobalt CarboxylatesHighBlue/Violet (can yellow over time)Fast surface drying, well-established performance. borchers.comRegulatory concerns, potential for wrinkling. mdpi.comborchers.com-
Manganese Carboxylates (Traditional)ModerateBrownReadily available.Lower activity than cobalt, significant discoloration. paint.org-
Manganese Complexes (e.g., with TACN)HighReduced ColorImproved activity, allows lower metal content. pcimag.comMore complex and potentially higher cost.Development of various ligand-based systems. pcimag.com
Iron Carboxylates (Traditional)LowYellow-BrownEffective at high temperatures. paint.orgPoor ambient temperature activity, strong color. paint.org-
Iron Complexes (e.g., Fe-bispidon)Very HighMinimal at low concentrationsExceptional activity at low levels, preeminent cobalt alternative. paint.orgMay require formulation adjustments. pcimag.comHigh-Performance Catalysts (HPCs) for various alkyd types. paint.org

A novel approach to controlling the curing process involves the use of photolabile or light-triggered catalysts. chemrxiv.org These catalysts remain latent or inactive until exposed to a specific wavelength of light, offering precise spatial and temporal control over the initiation of polymerization. chemrxiv.orgradtech.org This technology is particularly advantageous as it can prevent premature curing and skinning during storage without the need for volatile anti-skinning agents. chemrxiv.org

One promising example is the photo-active complex [(Cp)Fe(C₆H₆)]⁺ (where Cp is cyclopentadienyl). chemrxiv.org This iron-based catalyst acts as a latent drier for alkyd paints. chemrxiv.org Upon exposure to light, it generates active catalytic species that initiate the curing process. chemrxiv.org Studies have shown that this system provides good drying times and hardness development comparable to conventional cobalt-based catalysts, with the significant benefit of a "light-dark on/off" effect, ensuring excellent latency in the absence of light. chemrxiv.orgacs.org The development of such systems represents a significant step towards "smart" coatings with on-demand curing capabilities. chemrxiv.org

Investigation of Iron and Manganese-Based Catalysts as Sustainable Alternatives

Synergistic Effects of Cobalt Dioctanoate with Co-Driers in Coating Formulations

Calcium and zirconium carboxylates are two of the most common co-driers used in conjunction with cobalt-based primary driers. researchgate.netchimia.ch Their inclusion in a formulation can significantly enhance the final properties of the coating.

Calcium Carboxylates: Calcium driers are known to improve hardness and gloss and can reduce issues like skin formation. troycorp.com One of their key roles is to keep the paint film matrix open during the initial stages of drying. durachem.com This "opening" of the structure facilitates the evaporation of solvents and allows for deeper penetration of oxygen into the film, which is crucial for the through-drying process. durachem.com Calcium also promotes drying under adverse conditions, such as low temperatures and high humidity. chimia.ch Furthermore, it can help mitigate the loss of drying activity that can occur during prolonged storage of the paint. chimia.chtroycorp.com

Q & A

Q. What are the standard protocols for synthesizing cobalt dioctanoate, and how can purity be validated?

Methodological Answer: this compound is synthesized via esterification of octanoic acid with cobalt salts (e.g., cobalt hydroxide or acetate). Key steps include:

Reaction Setup : Mix stoichiometric amounts of cobalt salt and octanoic acid in a reflux apparatus under inert gas (e.g., N₂).

Temperature Control : Maintain 80–100°C for 6–12 hours to ensure complete esterification.

Purification : Filter unreacted salts and evaporate solvents under reduced pressure.

Validation :

  • Purity : Use ¹H NMR (e.g., δ 0.84–0.90 ppm for terminal methyl groups) and elemental analysis (target C ~61.66%, H ~8.47%) .
  • Thermal Stability : Thermogravimetric analysis (TGA) to confirm decomposition temperature >200°C .

Q. How can researchers characterize the coordination environment of cobalt in this compound?

Methodological Answer:

  • Spectroscopic Techniques :
    • UV-Vis Spectroscopy : Identify d-d transitions (e.g., λ ~500–600 nm for octahedral Co²⁺) .
    • FTIR : Confirm carboxylate binding via asymmetric (νₐₛ ~1540 cm⁻¹) and symmetric (νₛ ~1440 cm⁻¹) stretching modes .
  • X-ray Diffraction (XRD) : For crystalline samples, compare lattice parameters with known structures (e.g., monoclinic systems) .

Q. What factors influence the solubility of this compound in organic solvents?

Methodological Answer: Solubility depends on:

  • Solvent Polarity : Higher solubility in non-polar solvents (e.g., toluene, hexane) due to the hydrophobic octanoate chains.
  • Temperature : Solubility increases with temperature (test via gravimetric analysis at 25–80°C).
  • Contaminants : Trace water reduces solubility; use molecular sieves for anhydrous conditions .

Advanced Research Questions

Q. How can conflicting data on this compound’s catalytic efficiency in oxidation reactions be resolved?

Methodological Answer: Conflicts often arise from:

  • Reaction Conditions : Varied O₂ pressure, solvent, or temperature (e.g., 60–120°C).
  • Catalyst Loading : Optimize via Design of Experiments (DoE) to identify interactive effects .
  • Data Normalization : Report turnover frequency (TOF) relative to Co²⁺ active sites, quantified via ICP-OES .

Q. Table 1: Key Variables in Catalytic Studies

VariableOptimal RangeImpact on TOF
Temperature80–100°C↑ TOF by 2–3×
O₂ Pressure1–3 barNon-linear response
SolventToluene > DMFPolar solvents ↓ activity

Q. What computational methods predict this compound’s role in radical-initiated polymerization?

Methodological Answer:

  • Density Functional Theory (DFT) : Model Co-O bond dissociation energies (BDEs) to predict radical generation efficiency.
  • Kinetic Monte Carlo (KMC) : Simulate polymerization rates under varying initiator concentrations .
  • Validation : Compare simulated vs. experimental molecular weight distributions (GPC data) .

Q. How do structural modifications (e.g., fluorinated analogs) affect this compound’s stability and reactivity?

Methodological Answer:

  • Synthetic Modifications : Replace octanoate with perfluorinated chains; monitor via ¹⁹F NMR (δ -70 to -80 ppm).
  • Stability Testing : Accelerated aging studies (e.g., 70°C/75% RH for 28 days) with periodic FTIR to track degradation .
  • Reactivity Trade-offs : Fluorination ↑ thermal stability but ↓ solubility in non-polar media .

Data Analysis & Reproducibility

Q. What statistical approaches are recommended for analyzing inconsistent catalytic performance data?

Methodological Answer:

  • Multivariate Analysis : Principal Component Analysis (PCA) to isolate variables causing variability (e.g., trace moisture, ligand impurities) .
  • Error Propagation Models : Quantify uncertainty in TOF calculations from GC/MS or HPLC data .
  • Reproducibility Checklist :
    • Document inert atmosphere protocols.
    • Standardize Co²⁺ quantification methods (e.g., EDTA titration) .

Q. How should researchers address discrepancies in reported toxicity profiles of this compound?

Methodological Answer:

  • Source Analysis : Compare studies for differences in:
    • Test Organisms (e.g., Daphnia magna vs. mammalian cell lines).
    • Exposure Duration : Acute (24–48 hr) vs. chronic (28-day) tests.
  • Regulatory Alignment : Cross-reference with REACH or EPA guidelines (e.g., EC₅₀ thresholds) .

Ethical & Regulatory Considerations

Q. What ethical frameworks apply to studies involving this compound’s environmental impact?

Methodological Answer:

  • PICOT Framework : Structure research questions around:
    • Population : Aquatic ecosystems.
    • Intervention : this compound exposure levels.
    • Comparison : Baseline vs. contaminated samples.
    • Outcome : Biodegradation rates.
    • Time : 6–12 month monitoring .
  • Compliance : Adhere to OECD Test Guidelines (e.g., OECD 301 for biodegradation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.